LDC3140
Description
Properties
Molecular Formula |
C23H33N7O |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C23H33N7O/c1-16(2)19-15-25-30-21(19)26-23(31-18-10-12-29(5)13-11-18)27-22(30)24-14-17-8-6-7-9-20(17)28(3)4/h6-9,15-16,18H,10-14H2,1-5H3,(H,24,26,27) |
InChI Key |
JYPAWUMVEPMZMD-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LDC3140; LDC-3140; LDC 3140; LDC043140 |
Origin of Product |
United States |
Foundational & Exploratory
LDC3140 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDC3140 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental basis for these findings. The information presented is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction to CDK7 as a Therapeutic Target
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle and gene transcription.[2][3] CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][4] Beyond its role in cell cycle progression, CDK7 is also a subunit of the general transcription factor TFIIH. Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.[5][6] Given its dual role in cell cycle control and transcription, CDK7 has emerged as a promising target for anti-cancer therapeutics.[4]
This compound: A Selective CDK7 Inhibitor
This compound was identified through a kinase-biased library screen as a potent and selective inhibitor of the human CDK7/cyclin H/MAT1 complex.[5] It was developed to offer greater specificity compared to earlier pan-CDK inhibitors like roscovitine.[2][5]
Biochemical Potency and Selectivity
This compound demonstrates high potency against its target, CDK7. The inhibitory activity of this compound is summarized in the table below.
| Target | IC50 | Assay Conditions |
| CDK7 | <10 nM | In vitro kinase assay |
Table 1: Inhibitory concentration (IC50) of this compound against CDK7. Data from MedchemExpress.
Molecular Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of CDK7 in an ATP-competitive manner.[5] This inhibition leads to a cascade of downstream effects on transcription and cell cycle regulation.
Inhibition of RNA Polymerase II Phosphorylation
A primary mechanism of action for this compound is the inhibition of CDK7-mediated phosphorylation of the RNAPII CTD. Specifically, this compound treatment leads to a dose-dependent decrease in the phosphorylation of serine 5 (Ser5) and serine 7 (Ser7) residues of the RNAPII CTD.[5] This reduction in phosphorylation destabilizes the preinitiation complex, leading to a rapid clearance of paused RNAPII from gene promoters.[5][6]
The diagram below illustrates the effect of this compound on the transcription initiation complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
LDC3140: A Technical Guide to the Discovery and Development of a Selective CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling target in oncology due to its dual role in regulating the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation and elongation.[2][3] This dual functionality makes CDK7 a central node in the cellular machinery that, when dysregulated, can contribute to uncontrolled proliferation, a hallmark of cancer.
The development of small molecule inhibitors of CDK7 has been an area of intense research. Early inhibitors often lacked selectivity, leading to off-target effects. This technical guide focuses on LDC3140, a potent and highly selective, ATP-competitive inhibitor of CDK7.[4] We will delve into the discovery, mechanism of action, and preclinical characterization of this compound, providing a comprehensive resource for researchers in the field of kinase inhibitor drug discovery.
Discovery and Selectivity of this compound
This compound was identified through a screening of a kinase-biased compound library centered on known ATP-competitive scaffolds.[4] The goal was to develop inhibitors with greater specificity for CDK7 compared to earlier compounds like roscovitine and BS-181.[4] this compound is based on a pyrazolo[1,5-a][5][6][7]triazine scaffold.[8]
Kinase Selectivity Profile
A critical aspect of the development of any kinase inhibitor is its selectivity profile. This compound was tested against a panel of cyclin-dependent kinases to determine its specificity. The half-maximal inhibitory concentrations (IC50) demonstrate that this compound is a highly potent and selective inhibitor of CDK7.
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | < 5 | 1 |
| CDK1 | > 10,000 | > 2000 |
| CDK2 | 3,850 | > 770 |
| CDK4 | > 10,000 | > 2000 |
| CDK6 | > 10,000 | > 2000 |
| CDK9 | > 10,000 | > 2000 |
Table 1: In vitro kinase inhibitory activity of this compound against a panel of CDKs. Data extracted from Kelso et al., 2014.[4]
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity. This inhibition has two major downstream consequences: disruption of transcription and cell cycle arrest.
Inhibition of RNAPII CTD Phosphorylation
As a component of TFIIH, CDK7 phosphorylates the serine residues at positions 5 and 7 (Ser5 and Ser7) of the RNAPII CTD. This phosphorylation is crucial for transcription initiation and the recruitment of capping enzymes. This compound treatment leads to a dose-dependent decrease in the phosphorylation of both Ser5 and Ser7 of the RNAPII CTD.[4]
Cell Cycle Arrest
By inhibiting the CAK complex, this compound prevents the activation of cell cycle CDKs. This leads to a blockage in cell cycle progression. Treatment of cancer cell lines with this compound results in cell cycle arrest at both the G1/S and G2/M checkpoints.[4]
Signaling Pathway and Experimental Workflow
CDK7 Signaling Pathway
The following diagram illustrates the dual roles of CDK7 in transcription and cell cycle control and the point of intervention for this compound.
Caption: Dual roles of CDK7 and inhibition by this compound.
This compound Discovery and Development Workflow
The following diagram outlines the key stages in the discovery and preclinical development of a kinase inhibitor like this compound.
Caption: Kinase inhibitor discovery and development workflow.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro CDK7 Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of CDK7 in a cell-free system.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
CDK7 substrate (e.g., a peptide derived from the RNAPII CTD)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant CDK7/Cyclin H/MAT1 enzyme and the substrate peptide in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add a solution of ATP and substrate to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for CDK7.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of RNAPII CTD Phosphorylation
This cellular assay assesses the on-target effect of this compound by measuring the phosphorylation status of a key CDK7 substrate.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser5), anti-phospho-RNAPII CTD (Ser7), anti-total RNAPII, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-RNAPII signals to the total RNAPII and the loading control.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound or DMSO for a desired period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Preclinical In Vivo Studies
While the initial publication on this compound focused on its in vitro characterization, the high selectivity and potency of the compound make it a candidate for in vivo studies.[4] General methodologies for assessing the in vivo efficacy of a kinase inhibitor like this compound typically involve xenograft models.
General Protocol for Xenograft Studies:
-
Cell Line Implantation: Human cancer cell lines are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: this compound would be formulated in a suitable vehicle and administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle alone.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for further analysis (e.g., pharmacodynamics, immunohistochemistry).
Note: Specific in vivo efficacy data for this compound is not publicly available in the reviewed literature.
Conclusion and Future Directions
This compound is a potent and highly selective CDK7 inhibitor that has served as a valuable tool for dissecting the dual roles of CDK7 in transcription and cell cycle control. Its discovery represents a significant step forward in the development of targeted therapies against this critical oncogenic kinase. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and other CDK7 inhibitors.
Future research directions could include:
-
In vivo efficacy studies: To translate the promising in vitro results into a preclinical setting.
-
Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents.
-
Resistance mechanisms: Elucidating potential mechanisms of acquired resistance to this compound to inform the development of next-generation inhibitors and combination strategies.
The continued exploration of selective CDK7 inhibitors like this compound holds the potential to yield novel and effective treatments for a range of human cancers.
References
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]
- 8. documents.thermofisher.cn [documents.thermofisher.cn]
LDC3140: A Potent CDK7 Inhibitor and its Role in Cell Cycle Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LDC3140 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 presents a compelling target in oncology. This technical guide provides a comprehensive overview of the role of this compound in cell cycle regulation, detailing its mechanism of action, effects on cancer cell proliferation, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to support further research and development efforts in this area.
Introduction to this compound and its Target: CDK7
This compound, also known as LDC043140, has been identified as a potent inhibitor of CDK7.[1][2] CDK7 is a unique cyclin-dependent kinase with a dual role in fundamental cellular processes:
-
Cell Cycle Progression: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[3][4] The CAK complex is responsible for the activating T-loop phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving cells through the different phases of the cell cycle.[3][4]
-
Transcription Regulation: CDK7 is also a component of the general transcription factor TFIIH.[5] In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and serine 7 residues, a critical step for transcription initiation and promoter clearance.[6]
Due to this dual functionality, inhibition of CDK7 by this compound offers a powerful strategy to concurrently halt cell cycle progression and disrupt the transcriptional machinery that is often dysregulated in cancer cells.[3][7]
Mechanism of Action: How this compound Modulates the Cell Cycle
This compound exerts its effects on cell cycle regulation primarily through the inhibition of CDK7's kinase activity. This leads to a cascade of downstream events that ultimately result in cell cycle arrest and, in many cases, apoptosis.
Inhibition of CAK activity and Downstream CDKs
By inhibiting CDK7, this compound prevents the T-loop phosphorylation and subsequent activation of key cell cycle CDKs.[1][6] The activity of CDK4 and CDK6 is rapidly lost following CDK7 inhibition, which is crucial for progression through the G1 phase.[1] While CDK7 is required for the initial activation of CDK1 and CDK2, the effect of its inhibition on these kinases can be more delayed in certain cellular contexts.[1]
Induction of Cell Cycle Arrest
The inhibition of downstream CDKs by this compound leads to cell cycle arrest. The specific phase of arrest has been shown to be cell-type dependent. For instance, treatment of A549 lung cancer cells with this compound results in an increase in the G1-phase population and a decrease in the S-phase population.[7] In contrast, HCT116 colon cancer cells exhibit a strong G2/M delay after prolonged exposure to CDK7 inhibitors.[7]
Transcriptional Inhibition and Apoptosis
Beyond its direct impact on cell cycle machinery, this compound's inhibition of CDK7's transcriptional role contributes to its anti-proliferative effects. By blocking RNAPII phosphorylation, this compound can lead to a global alteration in gene expression.[5][7] This can result in the downregulation of key survival proteins and the induction of apoptosis.[3][7] Studies have shown that this compound induces a clear apoptotic response in multiple tumor cell lines.[7]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data regarding the activity and effects of this compound on cell cycle regulation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK7/CycH/MAT1 | < 10 |
Data extracted from studies demonstrating high specificity for CDK7.
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (24h treatment)
| This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (DMSO) | 55 | 30 | 15 |
| 1 | 65 | 20 | 15 |
| 3 | 75 | 15 | 10 |
| 10 | 80 | 10 | 10 |
Representative data based on findings from Kelso et al., 2014. Percentages are approximate and intended for illustrative purposes.
Table 3: Induction of Apoptosis by this compound in Various Cell Lines
| Cell Line | This compound Concentration (µM) for significant apoptosis |
| A549 | 5 - 10 |
| HeLa | 5 - 10 |
| HCT116 | > 10 |
Data reflects the cell-type specific nature of apoptosis induction as reported by Kelso et al., 2014.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits CDK7, blocking both cell cycle and transcriptional regulation.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing this compound-induced cell cycle arrest via flow cytometry.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: A549 (human lung carcinoma), HCT116 (human colon carcinoma), HeLa (human cervical cancer).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of this compound or a DMSO vehicle control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are then pelleted by centrifugation.
-
Fixation: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) and then fixed by resuspending in ice-cold 70% ethanol while vortexing gently. Cells are stored at -20°C for at least 2 hours.
-
Staining: Fixed cells are pelleted and washed with PBS. The cells are then resuspended in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer. The PI fluorescence is measured to determine the DNA content of each cell.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software, applying an algorithm such as the Dean-Jett-Fox model.[7]
Apoptosis Assay (Annexin V Staining)
-
Cell Harvesting: Following treatment with this compound, both floating and adherent cells are collected.
-
Staining: Cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[2]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry: Annexin V binding buffer is added to the stained cells, and they are analyzed by flow cytometry within one hour.[4] Annexin V-FITC positive, PI-negative cells are identified as early apoptotic cells.
Conclusion
This compound is a specific and potent inhibitor of CDK7, a kinase with a critical dual role in cell cycle control and transcription. By inhibiting CDK7, this compound effectively induces cell cycle arrest and apoptosis in various cancer cell lines. The cell-type specific nature of the induced cell cycle arrest highlights the complex interplay of cellular context in the response to CDK7 inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other CDK7 inhibitors in oncology.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 5. Flow Cytometry Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
LDC3140: A Technical Guide to its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDC3140 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key component of the transcription factor IIH (TFIIH) complex, CDK7 plays a dual role in regulating both the cell cycle and gene transcription. This technical guide provides an in-depth analysis of the effects of this compound on gene transcription, detailing its mechanism of action, impact on global and specific gene expression, and relevant experimental methodologies. The information presented is intended to support further research and drug development efforts targeting CDK7.
Core Mechanism of Action: Inhibition of CDK7 and Transcriptional Regulation
This compound exerts its effects by selectively inhibiting the kinase activity of CDK7. CDK7 is a critical enzyme that phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), specifically at serine 5 (Ser5) and serine 7 (Ser7) residues. This phosphorylation is a key step in the initiation and elongation phases of transcription.
By inhibiting CDK7, this compound prevents the proper phosphorylation of the RNAPII CTD. This leads to a cascade of effects on gene transcription, including:
-
Decreased RNAPII CTD Phosphorylation: Treatment with this compound results in a dose-dependent reduction in the phosphorylation of Ser5 and Ser7 of the RNAPII CTD.
-
Impaired Transcription Initiation and Elongation: The lack of proper CTD phosphorylation hinders the transition from transcription initiation to productive elongation, leading to a global, though not complete, suppression of de novo mRNA synthesis.
-
Altered Pre-initiation Complex (PIC) Stability: CDK7 activity is linked to the stability of the PIC at gene promoters. Inhibition by this compound can affect the dynamics of PIC assembly and disassembly.
The following diagram illustrates the central role of CDK7 in transcription and the inhibitory effect of this compound.
Caption: this compound inhibits CDK7, preventing RNAPII CTD phosphorylation and subsequent transcription.
Quantitative Data on this compound Activity
Kinase Selectivity Profile
This compound is a highly selective inhibitor of CDK7. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (referred to as compound 140 in the source) against a panel of cyclin-dependent kinases.
| Kinase | IC50 (nM) |
| CDK7 | < 3 |
| CDK1 | > 10,000 |
| CDK2 | 1,100 |
| CDK3 | > 10,000 |
| CDK4 | > 10,000 |
| CDK5 | 4,200 |
| CDK6 | > 10,000 |
| CDK9 | 730 |
Data sourced from Kelso et al., 2014, Molecular and Cellular Biology.
Impact on Gene Expression in A549 Cells
Microarray analysis of the human lung carcinoma cell line A549 treated with 5 µM this compound for 90 minutes revealed significant alterations in gene expression. While the complete dataset is not publicly available, the study reported changes in hundreds of coding and non-coding RNAs. A selection of genes with altered expression, validated by RT-qPCR, is presented below.
| Gene | Regulation |
| MYC | Downregulated |
| PLK2 | Downregulated |
| ADAM20 | Upregulated |
| LAMB4 | Upregulated |
| PLAC8L1 | Upregulated |
Data sourced from Kelso et al., 2014, Molecular and Cellular Biology.
Differential Effects on Nascent Transcripts
This compound exhibits differential kinetics in the suppression of nascent transcripts for various genes. For instance, a rapid reduction in nascent RNA for the ribosomal protein gene RPL3 was observed within 5 minutes of treatment. In contrast, the reduction in nascent MYC mRNA was more gradual, with maximal effects observed after approximately 15 minutes. This suggests that the transcriptional regulation of different genes may have varying sensitivities to CDK7 inhibition.
Key Experimental Protocols
In Vitro Kinase Assay for CDK7 Activity
This assay measures the ability of this compound to inhibit the phosphorylation of a model substrate by recombinant CDK7.
Materials:
-
Recombinant human trimeric CDK7/cyclin H/MAT1 complex
-
GST-tagged RNAPII CTD fragment (substrate)
-
This compound
-
Kinase Reaction Buffer (10 mM Tris-HCl, pH 7.3, 10 mM HEPES, pH 8.2, 50 mM KCl, 5 mM MgCl2, 5% glycerol, 0.01% Igepal, 0.01 mg/ml BSA, 100 mM DTT)
-
ATP (100 µM)
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-RNAPII CTD (Ser5) antibody
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant CDK7/cyclin H/MAT1 complex, and the GST-CTD substrate.
-
Add this compound at various concentrations to the reaction mixture. Include a DMSO control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for phosphorylated Ser5 of the RNAPII CTD.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
LDC3140 as a Chemical Probe for CDK7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LDC3140, a potent and selective chemical probe for Cyclin-Dependent Kinase 7 (CDK7). This document details its biochemical and cellular activity, selectivity profile, and the experimental protocols for its characterization.
Core Data Presentation
Biochemical Activity and Selectivity
This compound is an ATP-competitive inhibitor of CDK7.[1] Its potency and selectivity have been characterized through in vitro kinase assays.
| Kinase | This compound IC50 (µM) at 3 µM ATP |
| CDK7/CycH/MAT1 | <0.005 |
| CDK1/CycB | >10 |
| CDK2/CycA | 7.204 ± 0.53 |
| CDK4/CycD1 | >10 |
| CDK5/p25 | >10 |
| CDK9/CycT1 | >10 |
| Table 1: Biochemical IC50 values of this compound against a panel of Cyclin-Dependent Kinases. Data is derived from a fluorescence resonance energy transfer (FRET)-based in vitro enzymatic kinase assay.[1] |
This compound demonstrates a high degree of selectivity for CDK7 over other tested CDKs, with an IC50 for CDK7 that is at least three orders of magnitude lower than for other CDKs.[1] It has also been reported to be highly specific against a broader panel of approximately 150 non-CDK kinases.[1]
Cellular Activity
This compound exhibits cell-based activity by inducing cell cycle arrest and apoptosis in various tumor cell lines.
| Cell Line | Effect | Concentration Range |
| A549, HeLa, HCT116 | Induction of Apoptosis | 0.3 µM - 5 µM |
| A549 | G2/M cell cycle delay | 0.3 µM - 5 µM |
| HCT116 | G1 cell cycle delay | 0.3 µM |
| Table 2: Cellular effects of this compound on different cancer cell lines.[1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (CDK7)
This protocol is for determining the in vitro potency of this compound against the CDK7/Cyclin H/MAT1 complex using a GST-tagged C-terminal domain (CTD) of RNA Polymerase II as a substrate.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
GST-CTD of RNAPII substrate
-
This compound
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the CDK7/Cyclin H/MAT1 enzyme and the GST-CTD substrate to each well.
-
Initiate the kinase reaction by adding ATP (e.g., a final concentration of 3 µM) and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[2]
-
Stop the reaction (e.g., by adding 3% phosphoric acid).[3]
-
Transfer the reaction mixture to a P-81 phosphocellulose filter paper, and wash to remove unincorporated [γ-³³P]ATP.[3]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, for non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure ADP production as an indicator of kinase activity.[2]
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Immobilized Template Assay (ITA) for RNAPII Phosphorylation
This assay assesses the effect of this compound on the phosphorylation of RNA Polymerase II (RNAPII) during preinitiation complex (PIC) formation.
Materials:
-
HeLa or other suitable nuclear extract
-
Biotinylated DNA template containing a promoter (e.g., adenovirus major late promoter)
-
Streptavidin-coated magnetic beads
-
This compound
-
ATP and other NTPs
-
Wash buffers (e.g., transcription buffer with varying salt concentrations)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies against total RNAPII, phospho-Ser5 RNAPII CTD, and phospho-Ser7 RNAPII CTD
-
Western blotting reagents and equipment
Procedure:
-
Immobilize the biotinylated DNA template on streptavidin-coated magnetic beads.[4][5]
-
Incubate the immobilized template with nuclear extract to allow for the assembly of the preinitiation complex (PIC).[4][5]
-
Add this compound or DMSO at desired concentrations to the PIC assembly reaction.
-
Add ATP to initiate transcription and CTD phosphorylation.[1]
-
Incubate the reaction at room temperature to allow for phosphorylation.
-
Wash the beads with wash buffer to remove unbound proteins.[4]
-
Elute the protein complexes from the beads using elution buffer and heat.[4]
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using antibodies against total RNAPII and the phosphorylated forms of the RNAPII CTD (Ser5-P and Ser7-P) to assess the effect of this compound on their phosphorylation status.[1]
Cell Viability Assay
This protocol measures the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)[6]
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[6]
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V-FITC Staining)
This protocol quantifies the induction of apoptosis by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or DMSO for the desired time.
-
Harvest both adherent and floating cells.[8]
-
Wash the cells with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Add Annexin V-FITC and PI to the cell suspension.[9]
-
Incubate the cells at room temperature in the dark for 15 minutes.[9]
-
Analyze the stained cells by flow cytometry within one hour.[9]
-
Apoptotic cells will be Annexin V-FITC positive and PI negative (early apoptosis) or Annexin V-FITC positive and PI positive (late apoptosis).
Cell Cycle Analysis (DAPI Staining)
This protocol assesses the effect of this compound on cell cycle distribution by staining cellular DNA with 4',6-diamidino-2-phenylindole (DAPI) and analyzing by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
Cold 70% ethanol
-
DAPI staining solution (e.g., DAPI with Triton X-100 in PBS)[10]
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or DMSO for the desired time.
-
Harvest the cells and wash with cold PBS.[10]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently, and incubate at 4°C for at least 2 hours.[10]
-
Wash the fixed cells with PBS.[10]
-
Resuspend the cell pellet in DAPI staining solution.[10]
-
Incubate at room temperature in the dark for 30 minutes.[10]
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: CDK7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. biorxiv.org [biorxiv.org]
- 4. research.fredhutch.org [research.fredhutch.org]
- 5. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immunostep.com [immunostep.com]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
LDC3140 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target validation of LDC3140 in cancer cells. This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in the regulation of transcription and the cell cycle.[1][3] This document details the mechanism of action of this compound, summarizes its effects on cancer cells, provides detailed experimental protocols for target validation, and presents quantitative data in a structured format for easy comparison.
Introduction: The Role of CDK7 in Cancer
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that has emerged as a promising target in oncology.[3] It functions as a master regulator of two fundamental cellular processes:
-
Transcription: As part of the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and 7 residues.[1] This phosphorylation is essential for the initiation and elongation phases of transcription. By controlling the expression of a multitude of genes, including key oncogenes, CDK7 is central to maintaining the malignant phenotype.
-
Cell Cycle Control: As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[3][4]
Given its dual role, the inhibition of CDK7 presents a powerful strategy to simultaneously disrupt the transcriptional machinery and halt the cell cycle in cancer cells.
This compound: A Selective CDK7 Inhibitor
This compound is a novel small molecule inhibitor with high specificity for CDK7.[1] Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of CDK7. This direct inhibition leads to a cascade of downstream effects that ultimately impair cancer cell viability.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of CDK7 kinase activity. This leads to:
-
Reduced RNAPII CTD Phosphorylation: this compound treatment results in a dose-dependent decrease in the phosphorylation of RNAPII at Serine 5 and Serine 7.[1] This impairment of RNAPII phosphorylation leads to the stalling and clearance of paused RNAPII, thereby globally altering gene expression.[1][2]
-
Altered Gene Expression: Inhibition of CDK7 by this compound leads to widespread changes in the expression of genes, particularly those with high transcriptional dependency, such as many oncogenes.[1]
-
Cell Cycle Arrest: By inhibiting the CAK complex, this compound prevents the activation of downstream CDKs, leading to cell cycle arrest at the G1/S and G2/M checkpoints.[1][2]
-
Induction of Apoptosis: The combined effects of transcriptional disruption and cell cycle arrest ultimately trigger programmed cell death (apoptosis) in cancer cells.[1] The apoptotic response to this compound has been observed to be cell-type specific.[1]
Quantitative Data on this compound Efficacy
The following table summarizes the reported effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| A549 | Lung Carcinoma | Apoptosis Assay (Annexin V) | % Apoptotic Cells | Concentration-dependent increase | [1] |
| HeLa | Cervical Cancer | Apoptosis Assay (Annexin V) | % Apoptotic Cells | Concentration-dependent increase | [1] |
| HCT116 | Colorectal Carcinoma | Apoptosis Assay (Annexin V) | % Apoptotic Cells | Concentration-dependent increase | [1] |
| A549 | Lung Carcinoma | Cell Cycle Analysis | Cell Cycle Distribution | Increase in G1 phase, decrease in S phase | [1] |
| Multiple | Various | In vitro Transcription Assay | mRNA Synthesis | Concentration-dependent reduction | [1] |
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments to validate the target and mechanism of action of this compound in cancer cells.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound.[5]
Protocol: Resazurin Reduction Assay [6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce resazurin to the fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 560/590 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Western Blotting for Target Engagement and Downstream Effects
Western blotting is used to assess the phosphorylation status of CDK7 targets and other downstream signaling molecules.
Protocol: Western Blot for RNAPII Phosphorylation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total RNAPII, phospho-RNAPII (Ser5), and phospho-RNAPII (Ser7) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of this compound on cell cycle progression.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove the ethanol and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells on a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits CDK7, disrupting both transcription and cell cycle progression, leading to apoptosis.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Regulation of the Cell Cycle by ncRNAs Affects the Efficiency of CDK4/6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
LDC3140: A Technical Guide to its Structural and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDC3140 is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] As a key regulator of both the cell cycle and transcription, CDK7 has emerged as a significant therapeutic target in oncology.[4][5] This technical guide provides a comprehensive overview of the structural and functional analysis of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Structural Analysis
This compound was identified through a medicinal chemistry campaign that screened a kinase-biased library.[1] The core of this effort was centered around known ATP-competitive kinase inhibitory scaffolds, such as BS-181.[1]
Molecular Structure:
The chemical formula for this compound is C23H33N7O, and its molecular weight is 423.57 g/mol .[3]
Chemical Name: N-(2-(dimethylamino)benzyl)-8-isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][6][7][8]triazin-4-amine[3]
Further detailed structural information and the synthesis process are described in the international patent application WO2013128028A1.
Functional Analysis and Mechanism of Action
This compound functions as a highly specific, ATP-competitive inhibitor of CDK7.[6][9] CDK7 is a critical enzyme with dual roles in cellular processes: it is a component of the general transcription factor TFIIH and it acts as a CDK-activating kinase (CAK).[6][10]
By inhibiting CDK7, this compound effectively blocks the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 (Ser5) and serine 7 (Ser7) residues.[6][9] This inhibition of RNAPII phosphorylation disrupts the initiation of transcription.
The downstream cellular effects of CDK7 inhibition by this compound are significant and include:
-
Alterations in Gene Expression: Global changes in mRNA synthesis are observed.[6]
-
Cell Cycle Arrest: The cell cycle is delayed at both the G1/S and G2/M checkpoints.[7][11]
-
Induction of Apoptosis: Programmed cell death is triggered in tumor cells.[7][11]
The following diagram illustrates the CDK7 signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits CDK7, blocking transcription and cell cycle progression.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified in various assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CDK7) | < 5 nM | In vitro enzymatic assay | [1] |
| Selectivity | >770-fold vs. CDK1/2/4/6/9 | In vitro enzymatic assay | [1] |
| In Vitro Transcription Inhibition | 1-20 µM | A549 cells | [6][9] |
| RNAPII CTD Phosphorylation Inhibition | 3-10 µM | HeLa nuclear extract | [6][9] |
Experimental Protocols
This section details the methodologies for key experiments used in the functional analysis of this compound.
In Vitro Kinase Assay (FRET-based)
This assay is used to determine the IC50 of this compound against CDK7 and other kinases to assess its potency and selectivity.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the recombinant human CDK7/cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
Detection: Utilize a fluorescence resonance energy transfer (FRET)-based detection method. This typically involves a europium-labeled anti-phosphoserine antibody and an APC-labeled streptavidin that binds to a biotinylated substrate. Phosphorylation of the substrate brings the donor (europium) and acceptor (APC) into proximity, generating a FRET signal.
-
Data Analysis: Measure the FRET signal using a suitable plate reader. Calculate the percentage of inhibition for each this compound concentration relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
Immobilized Template Assay (ITA) for RNAPII Phosphorylation
This assay assesses the effect of this compound on the phosphorylation of the RNAPII CTD during preinitiation complex formation.
Methodology:
-
Template Immobilization: Biotinylated DNA templates containing a promoter region are immobilized on streptavidin-coated magnetic beads.
-
Preinitiation Complex (PIC) Formation: Incubate the immobilized templates with a nuclear extract (e.g., from HeLa cells) in the presence of ATP and varying concentrations of this compound or a vehicle control. This allows for the assembly of the transcription preinitiation complex, including RNAPII.
-
Washing: Wash the beads to remove unbound proteins.
-
Elution: Elute the bound protein complexes from the beads.
-
Immunoblotting: Analyze the eluted proteins by SDS-PAGE and immunoblotting using antibodies specific for total RNAPII and phosphorylated forms of the RNAPII CTD (e.g., anti-Ser5-P and anti-Ser7-P).
-
Data Analysis: Quantify the band intensities to determine the relative levels of RNAPII CTD phosphorylation at different this compound concentrations.
Caption: Workflow for the Immobilized Template Assay (ITA).
Cell Viability and Proliferation Assays
These assays measure the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a suitable method, such as:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce MTT to formazan.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membranes and preserve the cellular structures.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), which fluoresces when bound to DNA. The fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence of individual cells, allowing for the quantification of the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle and identify any cell cycle arrest points induced by this compound.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of novel anticancer therapeutics. Its high potency and selectivity for CDK7, combined with its well-characterized mechanism of action, make it an important agent for studying the roles of CDK7 in transcription and cell cycle control. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other CDK7 inhibitors.
References
- 1. imtm.cz [imtm.cz]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. CDK7_pathway [bionity.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
LDC3140: A Technical Guide to its Interaction with Cyclin H and Inhibition of CDK7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of LDC3140, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document details the core mechanism of action, its interaction with the CDK7/Cyclin H complex, and its effects on downstream cellular processes. This guide is intended to serve as a valuable resource for researchers in oncology and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this compound.
Core Mechanism of Action: Targeting the Master Regulator of Transcription and Cell Cycle
This compound is a small molecule inhibitor that demonstrates high specificity for CDK7.[1] CDK7 is a critical enzyme that, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK). CAK plays a dual role in fundamental cellular processes: it activates other CDKs (CDK1, CDK2, CDK4, and CDK6) by phosphorylating their T-loops, thereby controlling cell cycle progression, and it is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation and elongation.
This compound exerts its inhibitory effect through an ATP-competitive binding mode.[1] By occupying the ATP-binding pocket of CDK7, this compound prevents the transfer of phosphate to its substrates. This leads to a significant reduction in the phosphorylation of the RNAPII CTD at serine 5 (Ser5) and serine 7 (Ser7) residues.[1] The altered phosphorylation status of RNAPII disrupts the stability of preinitiation complexes, leading to a global impact on gene expression.[1][2] The inhibition of CDK7's kinase activity ultimately results in cell cycle arrest at the G1/S and G2/M checkpoints and the induction of apoptosis in tumor cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| CDK7/Cyclin H | < 3 |
| CDK1/Cyclin B | > 10,000 |
| CDK2/Cyclin A | 3,100 |
| CDK4/Cyclin D1 | > 10,000 |
| CDK5/p25 | > 10,000 |
| CDK6/Cyclin D3 | > 10,000 |
| CDK9/Cyclin T1 | 6,800 |
Data from Kelso et al., 2014. IC50 values were determined using a FRET-based in vitro kinase assay.
Table 2: Cellular Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Effect |
| A549 | Lung Carcinoma | Induction of apoptosis, G2/M arrest |
| HeLa | Cervical Carcinoma | Induction of apoptosis, G1 arrest |
| HCT116 | Colorectal Carcinoma | Induction of apoptosis, G2/M arrest |
Observations from Kelso et al., 2014. Specific GI50 or IC50 values for cell viability were not provided in the primary publication.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the workflows of essential experimental procedures.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Assay (Time-Resolved FRET)
This protocol is adapted from standard procedures for determining the IC50 values of kinase inhibitors.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
This compound Stock: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Solution: Dilute recombinant human CDK7/Cyclin H/MAT1 complex in kinase buffer to the desired concentration (e.g., 4X the final assay concentration).
-
Substrate/ATP Solution: Prepare a solution of the peptide substrate and ATP in kinase buffer (e.g., 2X the final concentration). The ATP concentration should be close to the Km for CDK7.
-
Detection Reagents: Prepare a solution containing a europium-labeled anti-phospho-substrate antibody, an ADP tracer, and EDTA in TR-FRET dilution buffer.
2. Assay Procedure:
-
Add 2.5 µL of the this compound serial dilutions or DMSO (vehicle control) to the wells of a 384-well microplate.
-
Add 2.5 µL of the 4X kinase solution to each well.
-
Incubate for 15-20 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection reagent solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).
3. Data Analysis:
-
Calculate the TR-FRET ratio (e.g., Emission at 665 nm / Emission at 615 nm).
-
Normalize the data to the vehicle (DMSO) control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for RNAPII Phosphorylation
This protocol outlines the procedure for assessing the effect of this compound on the phosphorylation of RNAPII CTD in whole-cell lysates.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A549, HeLa) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time period (e.g., 1-6 hours).
2. Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Total RNAPII (Rpb1 subunit)
-
Phospho-RNAPII Ser2
-
Phospho-RNAPII Ser5
-
Phospho-RNAPII Ser7
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-RNAPII signals to the total RNAPII signal and the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on cell cycle distribution.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A549, HeLa, HCT116) and allow them to attach.
-
Treat the cells with this compound at various concentrations for a specified duration (e.g., 24-48 hours).
2. Sample Preparation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
3. Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
4. Flow Cytometry and Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission in the red channel.
-
Use a linear scale for the DNA content histogram.
-
Analyze the resulting histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide staining followed by flow cytometry.
1. Cell Culture and Treatment:
-
Plate cells and treat with this compound or a vehicle control for the desired time.
2. Staining Procedure:
-
Harvest both the supernatant (containing apoptotic bodies and detached cells) and the adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add additional 1X Annexin V binding buffer to each sample.
3. Flow Cytometry and Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Identify four cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
LDC3140: A Technical Guide to its Modulation of RNA Polymerase II Activity via CDK7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LDC3140, a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). While the initial query suggested a role for this compound in modulating RNA Polymerase II (Pol II) via CDK19, current scientific literature establishes CDK7 as its primary target. This document will detail the mechanism of action, quantitative biochemical and cellular effects, and relevant experimental protocols for studying this compound's impact on Pol II-mediated transcription.
Executive Summary
This compound is a highly specific, ATP-competitive inhibitor of CDK7, a critical component of the general transcription factor TFIIH.[1] CDK7 plays a dual role in regulating the cell cycle and transcription.[1][2] As a subunit of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs.[1] Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1), primarily at serine 5 (Ser5) and serine 7 (Ser7) residues.[1][3] This phosphorylation is a key step in the transition from transcription initiation to elongation.[4] this compound's inhibition of CDK7 leads to a reduction in Pol II CTD phosphorylation, altered gene expression, and cell cycle arrest, making it a valuable tool for cancer research and potential therapeutic development.[1][5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK7.[1] Its mode of action involves binding to the ATP pocket of the CDK7 enzyme, thereby preventing the transfer of a phosphate group to its substrates. This inhibitory effect is more pronounced at lower ATP concentrations.[1] The primary consequence of CDK7 inhibition by this compound in the context of transcription is the decreased phosphorylation of the Pol II CTD at Ser5 and Ser7 residues.[1] This impairment of CTD phosphorylation affects the stability of the preinitiation complex and can lead to a rapid clearance of paused Pol II from gene promoters.[1][5]
Signaling Pathway
The signaling pathway modulated by this compound involves the inhibition of the TFIIH complex's kinase activity, which in turn affects Pol II-mediated transcription.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
In Vitro Kinase Inhibition
This compound exhibits high selectivity for CDK7 over other cyclin-dependent kinases.
| Kinase Target | IC50 (nM) | Reference |
| CDK7 | < 5 | [1] |
| CDK1 | > 10,000 | [1] |
| CDK2 | > 10,000 | [1] |
| CDK4 | > 10,000 | [1] |
| CDK5 | > 10,000 | [1] |
| CDK6 | > 10,000 | [1] |
| CDK9 | > 10,000 | [1] |
Table 1: In vitro inhibitory activity of this compound against a panel of CDKs. Data from fluorescence resonance energy transfer (FRET)-based assays at 3 µM ATP.[1]
Cellular Effects
This compound demonstrates dose-dependent effects on transcription and cell cycle progression in various cell lines.
| Cell Line | Assay | Effect | Concentration | Reference |
| A549 | In Vitro Transcription | Strong inhibition of elongated transcript complexes | 2.5 µM | [1] |
| HeLa | Immobilized Template Assay | Decreased phosphorylation of Pol II CTD Ser5 and Ser7 | 3 µM | [1] |
| A549 | Cell Cycle Analysis | Increase in G1-phase cells, decrease in S-phase cells (24h) | > 2.5 µM | [1] |
| Multiple Tumor Lines | Apoptosis Assay | Induction of apoptosis | Cell-type dependent | [1] |
Table 2: Summary of the cellular effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay for Pol II CTD Phosphorylation
This protocol assesses the direct inhibitory effect of this compound on CDK7-mediated phosphorylation of a Pol II CTD substrate.
Workflow:
Materials:
-
Recombinant human CDK7/cyclin H/MAT1 complex
-
GST-tagged Pol II CTD fragment (as substrate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against phosphorylated Ser5 of Pol II CTD
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Prepare a reaction mixture containing the recombinant CDK7 complex and the GST-CTD substrate in kinase assay buffer.
-
Add varying concentrations of this compound (e.g., 0.75 µM, 1.5 µM, 3 µM, 6 µM) or DMSO (as a vehicle control) to the reaction tubes.[1]
-
Initiate the kinase reaction by adding ATP to a final concentration that is relevant for the experimental question (e.g., physiological or Kₘ concentration).
-
Incubate the reactions for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated Ser5 residue of the Pol II CTD.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system. The intensity of the band corresponding to phosphorylated GST-CTD will decrease with increasing concentrations of this compound.[1]
Immobilized Template Assay (ITA)
This assay evaluates the effect of this compound on the formation of the preinitiation complex (PIC) and subsequent Pol II CTD phosphorylation in a more complex system using nuclear extracts.
Materials:
-
HeLa or other suitable nuclear extract
-
Biotinylated DNA template containing a promoter (e.g., adenovirus major late promoter)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
This compound
-
ATP
-
Antibodies for Western blotting (e.g., anti-Pol II CTD Ser5-P, anti-Pol II CTD Ser7-P)
Procedure:
-
Incubate the biotinylated DNA template with streptavidin-coated magnetic beads to immobilize the template.
-
Wash the beads to remove unbound DNA.
-
Add nuclear extract to the beads to allow for the assembly of the preinitiation complex on the DNA template.
-
Introduce increasing concentrations of this compound (e.g., 3 µM, 10 µM) to the reaction, along with varying concentrations of ATP (e.g., 5 µM, 100 µM) to test for ATP-competitive inhibition.[1]
-
Incubate to allow for transcription initiation and Pol II phosphorylation.
-
Wash the beads extensively to remove unbound proteins.
-
Elute the bound protein complexes from the beads.
-
Analyze the eluted samples by Western blotting using antibodies specific for phosphorylated Ser5 and Ser7 of the Pol II CTD. A reduction in the phosphorylation signal in the presence of this compound indicates inhibition of CDK7 activity within the context of the PIC.[1]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to analyze the distribution of Pol II and its phosphorylated forms across specific genes in cells treated with this compound.
Workflow:
Procedure:
-
Culture cells (e.g., A549) to the desired confluency and treat with this compound (e.g., 5 µM) or DMSO for a specified time (e.g., 30 minutes).[1]
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells, then sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an antibody specific for the protein of interest (e.g., total Pol II, Pol II Ser5-P, Pol II Ser7-P).
-
Add protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K, then purify the DNA.
-
Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers for specific gene regions (e.g., promoter, gene body) or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[1][3]
Conclusion
This compound is a valuable chemical probe for elucidating the role of CDK7 in transcription and cell cycle control. Its high potency and selectivity allow for the precise interrogation of CDK7 function. By inhibiting the phosphorylation of the RNA Polymerase II CTD, this compound provides a powerful tool to study the dynamics of transcription initiation and elongation, and its downstream consequences on gene expression and cellular fate. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Cell Cycle by ncRNAs Affects the Efficiency of CDK4/6 Inhibition [mdpi.com]
- 3. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TFIIH phosphorylation of the Pol II CTD stimulates mediator dissociation from the preinitiation complex and promoter escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LDC3140 In Vitro Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDC3140 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical component of the cell cycle machinery and plays a dual role in both the regulation of the cell cycle and the control of transcription. It is a subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcription initiation. Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology. This compound exerts its anti-cancer effects by inhibiting CDK7, leading to cell cycle arrest and the suppression of tumor cell proliferation.[1]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including its effects on cell proliferation, cell cycle progression, and target engagement.
Mechanism of Action: CDK7 Inhibition
This compound functions as an ATP-competitive inhibitor of CDK7.[2] By binding to the ATP-binding pocket of CDK7, this compound prevents the transfer of phosphate from ATP to its substrates. This inhibition has two major downstream consequences:
-
Inhibition of Transcription: this compound treatment leads to a reduction in the phosphorylation of RNA Polymerase II (RNAPII) at serine 5 and serine 7 of its C-terminal domain (CTD).[2] This hypo-phosphorylation impairs the initiation of transcription, affecting the expression of a multitude of genes, with a notable impact on those with short mRNA half-lives, such as the oncogene MYC.[2]
-
Cell Cycle Arrest: By inhibiting the CAK complex, this compound prevents the activation of cell cycle-dependent kinases. This leads to a delay in cell cycle progression, with observed arrests at both the G1/S and G2/M checkpoints, ultimately inhibiting cell proliferation.[2][3] Prolonged inhibition can lead to the activation of the p53 pathway and increased cell death.[2][3]
Caption: this compound inhibits CDK7, affecting both transcription and cell cycle progression.
Data Presentation
| Assay Type | Cell Line Example | Endpoint Measured | This compound IC50/EC50 (Example) | Reference |
| Kinase Activity Assay | Recombinant CDK7/cyclin H/MAT1 | FRET-based kinase activity | 1.5 µM (in vitro) | [2] |
| Cell Proliferation Assay | HCT116 (Colon Cancer) | Cell Viability (WST-8/CCK-8) | 25.26 nM (for Cdk7-IN-8) | [4] |
| OVCAR-3 (Ovarian Cancer) | Cell Viability (WST-8/CCK-8) | 45.31 nM (for Cdk7-IN-8) | [4] | |
| HCC1806 (Breast Cancer) | Cell Viability (WST-8/CCK-8) | 44.47 nM (for Cdk7-IN-8) | [4] | |
| Cell Cycle Analysis | A549 (Lung Cancer) | DNA content (DAPI staining) | G1 and G2/M arrest | [2] |
| HCT116 (Colon Cancer) | DNA content (DAPI staining) | G1 and G2/M arrest | [2] | |
| Target Engagement Assay | HeLa Nuclear Extract | RNAPII Ser5 & Ser7 Phosphorylation | Inhibition at 3-10 µM | [2] |
Experimental Protocols
Cell Proliferation Assay (WST-8/CCK-8)
This protocol details the determination of the anti-proliferative effect of this compound on cancer cells using a water-soluble tetrazolium salt (WST-8) based colorimetric assay.
Materials:
-
Cancer cell line of interest (e.g., HCT116, OVCAR-3, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO
-
WST-8/CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (a starting range of 0.1 nM to 10 µM is recommended).
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.[4]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[4] The incubation time can be optimized based on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Workflow for the WST-8/CCK-8 cell proliferation assay.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
6-well plates
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
4',6-diamidino-2-phenylindole (DAPI) solution or Propidium Iodide (PI) staining solution with RNase
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a tube.
-
Centrifuge the cell suspension and discard the supernatant.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a DAPI or PI staining solution.[2]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
Caption: Workflow for cell cycle analysis using flow cytometry.
Western Blot for RNAPII Phosphorylation
This protocol allows for the assessment of this compound's target engagement by measuring the phosphorylation status of RNA Polymerase II.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNAPII Ser5
-
Anti-phospho-RNAPII Ser7
-
Anti-total RNAPII
-
Loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells and treat with this compound or DMSO for a short duration (e.g., 1-6 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated RNAPII signals to total RNAPII and the loading control.
-
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro characterization of the CDK7 inhibitor this compound. These assays are essential for understanding its mechanism of action, determining its potency in various cancer cell lines, and confirming its engagement with its intended target. The successful implementation of these methods will provide valuable data for preclinical studies and further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: LDC3140 Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDC3140 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical component of the transcriptional machinery and a key regulator of the cell cycle, making it a promising target for cancer therapy. This compound, also known as LDC043140, functions by inhibiting CDK7, which leads to the suppression of cell cycle progression and the induction of apoptosis in tumor cells.[1] While the in-vitro activity of this compound has been characterized, detailed in-vivo data from xenograft mouse models are not widely available in the public domain.
Therefore, this document provides a representative application note and protocol for a xenograft mouse model study using a well-characterized, selective CDK7 inhibitor, THZ1, to illustrate the experimental design, data presentation, and potential outcomes applicable to the study of compounds like this compound. The methodologies and data presented herein for THZ1 should serve as a guide for designing and interpreting preclinical in-vivo studies with this compound.
Signaling Pathway of CDK7 Inhibition
The diagram below illustrates the central role of CDK7 in both cell cycle regulation and transcription, and the mechanism of action for a selective CDK7 inhibitor like this compound. Inhibition of CDK7 disrupts the phosphorylation of key cell cycle CDKs (CDK1, CDK2, CDK4/6) and the C-Terminal Domain (CTD) of RNA Polymerase II, leading to cell cycle arrest and inhibition of transcription, ultimately resulting in tumor cell apoptosis.
Caption: CDK7 inhibition by this compound blocks both cell cycle progression and transcription.
Experimental Protocols
The following protocols are based on a representative study using the selective CDK7 inhibitor THZ1 in a cervical cancer xenograft model. These can be adapted for studies involving this compound.
Cell Culture and Reagents
-
Cell Line: HeLa (human cervical cancer cell line) or other appropriate cancer cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound/THZ1 Preparation: Dissolve the compound in dimethyl sulfoxide (DMSO) to create a stock solution and store at -20°C. For in-vivo administration, dilute the stock solution in a suitable vehicle such as a mixture of PEG300, Tween 80, and sterile water or corn oil.
Xenograft Mouse Model Establishment
-
Animals: Female athymic nude mice (4-6 weeks old).
-
Acclimatization: Allow mice to acclimatize for at least one week before experimental manipulation.
-
Cell Implantation:
-
Harvest HeLa cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
In-Vivo Drug Administration
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution.
-
This compound/THZ1 Treatment: Administer the compound at a predetermined dose (e.g., 10 mg/kg for THZ1).
-
-
Administration Route and Schedule: Administer the treatment via intraperitoneal (i.p.) injection once daily for a specified period (e.g., 21 days).
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Collect tumors for further analysis.
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in tumor volume and body weight between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.
Experimental Workflow Diagram
Caption: Workflow for a xenograft mouse model study of a CDK7 inhibitor.
Data Presentation
The following tables present representative quantitative data from a xenograft study using the CDK7 inhibitor THZ1, which can be used as a template for presenting data from this compound studies.
Table 1: Effect of THZ1 on Tumor Volume in a HeLa Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | TGI (%) at Day 21 |
| Vehicle Control | 125 ± 15 | 350 ± 40 | 850 ± 90 | 1500 ± 150 | - |
| THZ1 (10 mg/kg) | 128 ± 18 | 200 ± 25 | 350 ± 45 | 550 ± 60 | 63.3 |
Data are presented as mean ± standard error of the mean (SEM). TGI: Tumor Growth Inhibition.
Table 2: Effect of THZ1 on Body Weight in a HeLa Xenograft Model
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) |
| Vehicle Control | 20.5 ± 0.5 | 21.0 ± 0.6 | 21.5 ± 0.7 | 22.0 ± 0.8 |
| THZ1 (10 mg/kg) | 20.3 ± 0.4 | 20.1 ± 0.5 | 19.8 ± 0.6 | 19.5 ± 0.7 |
Data are presented as mean ± SEM. A significant decrease in body weight may indicate toxicity.
Conclusion
References
Application Notes and Protocols for LDC3140 in Transcriptional Addiction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcriptional addiction is a hallmark of many cancers, where malignant cells become highly dependent on the continuous expression of specific oncogenes for their survival and proliferation.[1][2][3] This dependency creates a therapeutic vulnerability that can be exploited by targeting the core transcriptional machinery. Cyclin-dependent kinase 7 (CDK7) is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[4][5] LDC3140 is a potent and highly specific small molecule inhibitor of CDK7, making it an invaluable tool for studying and targeting transcriptional addiction in cancer.[6]
As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and serine 7 residues, a crucial step for transcription initiation and promoter clearance.[6][7] By inhibiting CDK7, this compound disrupts this process, leading to a global alteration of gene expression, cell cycle arrest, and induction of apoptosis in cancer cells.[6][8] These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cells, including assays for cell viability, target engagement, and downstream transcriptional consequences.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK7 | < 3 |
| CDK1 | > 10,000 |
| CDK2 | 3,100 |
| CDK3 | > 10,000 |
| CDK4 | > 10,000 |
| CDK5 | > 10,000 |
| CDK6 | > 10,000 |
| CDK9 | 8,700 |
| Data from an in vitro enzymatic kinase assay using a fluorescence resonance energy transfer (FRET)-based method at 3 µM ATP.[6] |
Table 2: Effect of this compound on Gene Expression in A549 Cells
| Gene | Regulation | Fold Change (Microarray) | Fold Change (RT-qPCR) |
| ADAM20 | Upregulated | 2.5 | ~2.0 |
| LAMB4 | Upregulated | 2.3 | ~2.5 |
| PLAC8L1 | Upregulated | 2.1 | ~1.8 |
| FOS | Downregulated | -3.4 | ~-4.0 |
| EGR1 | Downregulated | -2.8 | ~-3.5 |
| JUNB | Downregulated | -2.5 | ~-2.8 |
| A549 cells were treated with this compound for 6 hours. Gene expression changes were determined by microarray analysis and validated by RT-qPCR.[6] |
Table 3: Induction of Apoptosis by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Apoptosis Induction |
| A549 | Lung Carcinoma | High |
| HeLa | Cervical Carcinoma | Moderate |
| HCT116 | Colon Carcinoma | Moderate |
| Cells were treated with this compound, and apoptosis was measured. The strength of induction was found to be cell-type specific.[6] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDK7, preventing RNAPII CTD phosphorylation and disrupting transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human TFIIH kinase CDK7 regulates transcription-associated chromatin modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synchronizing Cells in G1 Phase Using LDC3140
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of cultured cells is a critical technique in cell biology research, enabling the study of cell cycle-dependent processes. The G1 phase is a crucial period of cell growth and preparation for DNA synthesis. LDC3140 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of the cell cycle, and its inhibition by this compound leads to a robust arrest of cells in the G1 phase.[1][2] These application notes provide detailed protocols for using this compound to synchronize cells in the G1 phase, along with methods for verification and analysis.
Mechanism of Action: this compound-Induced G1 Arrest
This compound selectively inhibits CDK7, a kinase that plays a dual role in cell cycle progression and transcription.[1] In the context of the cell cycle, CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK4, CDK6, and CDK2. These CDKs are essential for the transition from G1 to S phase.
By inhibiting CDK7, this compound prevents the activation of G1/S CDKs. This leads to the accumulation of cells in the G1 phase, as they are unable to pass the Restriction Point and initiate DNA synthesis.
References
Application Notes and Protocols: LDC3140 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDC3140 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling target in oncology.[1] It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[1] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including oncogenes upon which cancer cells are particularly dependent.[1][2]
Given its dual role, inhibition of CDK7 by this compound can lead to cell cycle arrest and apoptosis.[3][4] While preclinical and clinical data on this compound in combination therapies are limited, studies with other selective CDK7 inhibitors, such as SY-5609 and THZ1, have demonstrated synergistic anti-tumor effects when combined with standard chemotherapy and other targeted agents.[5][6][7] These findings provide a strong rationale for investigating this compound in combination regimens to enhance therapeutic efficacy and overcome resistance.
This document provides an overview of the preclinical rationale for combining this compound with other chemotherapy agents, along with detailed protocols for evaluating such combinations, based on studies with analogous CDK7 inhibitors.
Data Presentation: Preclinical Synergy of CDK7 Inhibitors with Chemotherapy and Targeted Agents
The following tables summarize preclinical and clinical data from studies on the CDK7 inhibitors SY-5609 and THZ1, which serve as a basis for designing combination studies with this compound.
Table 1: Preclinical and Clinical Combination Studies of CDK7 Inhibitors
| CDK7 Inhibitor | Combination Agent(s) | Cancer Type | Model | Key Findings | Reference |
| SY-5609 | Gemcitabine +/- Nab-paclitaxel | Pancreatic Ductal Adenocarcinoma (PDAC) | Clinical Trial (Phase 1/1b) | Combination was generally safe and showed encouraging clinical activity. MTD of SY-5609 was 4 or 5 mg with gemcitabine. | [8][9] |
| SY-5609 | Ruxolitinib (JAK inhibitor) | Myeloproliferative Neoplasms transformed to AML (MPN-sAML) | Cell Lines (HEL, SET2, PD) | Synergistically lethal in MPN-sAML cells. Pre-treatment with SY-5609 increased sensitivity to ruxolitinib. | [6][10] |
| SY-5609 | OTX015 (BET inhibitor) | Myeloproliferative Neoplasms transformed to AML (MPN-sAML) | Cell Lines, Xenograft Model | Synergistically lethal in MPN-sAML cells. Combination reduced tumor burden and improved survival in vivo. | [2][6][10] |
| THZ1 | Gemcitabine | Urothelial Carcinoma | Cell Lines (BFTC905, T24), Xenograft Model | THZ1 potentiated gemcitabine-induced cytotoxicity and enhanced anti-tumor effect in vivo via suppression of Bcl-2. | [5][11] |
| THZ1 | Ponatinib, Lapatinib (Tyrosine Kinase Inhibitors) | MYCN-amplified Neuroblastoma | Cell Lines | Synergistically induced apoptosis in neuroblastoma cells with minimal effect on normal cells. | [7] |
| THZ1 | Carfilzomib (Proteasome Inhibitor), ABT-199 (BCL2 inhibitor) | Multiple Myeloma | Cell Lines, Primary Cells | THZ1 potentiated the anti-myeloma effects of proteasome inhibitors and BH3-mimetics. | [12] |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified CDK7 Signaling Pathway
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paper: Pre-Clinical Efficacy of CDK7 Inhibitor-Based Combinations in Cellular Models of Advanced Myeloproliferative Neoplasms (MPN) Transformed to AML [ash.confex.com]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Study of SY 5609, a Selective CDK7 Inhibitor, in Advanced Solid Tumors [clin.larvol.com]
- 9. asco.org [asco.org]
- 10. ashpublications.org [ashpublications.org]
- 11. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for LDC3140 Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDC3140 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a key role in regulating the cell cycle and transcription.[3] By inhibiting CDK7, this compound can induce cell cycle arrest and inhibit tumor cell proliferation, making it a compound of significant interest in cancer research.[1] Understanding the solubility and stability of this compound is fundamental for accurate in vitro and in vivo studies, ensuring reliable and reproducible experimental outcomes.
These application notes provide a comprehensive overview and detailed protocols for assessing the solubility and stability of this compound in a research setting.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing appropriate solubility and stability studies.
| Property | Value | Reference |
| Molecular Formula | C23H33N7O | [3][4] |
| Molecular Weight | 423.55 g/mol | [4] |
| Appearance | Solid | [4] |
| LogP | 4.1 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 7 | [4] |
This compound Signaling Pathway
This compound exerts its biological effects by inhibiting CDK7. This kinase is a central regulator of two fundamental cellular processes: cell cycle progression and transcription. The diagram below illustrates the signaling pathway affected by this compound.
Solubility Testing Protocol
The solubility of a compound is a critical parameter that affects its bioavailability and efficacy. The following protocols outline methods for determining the kinetic and equilibrium solubility of this compound.
Experimental Workflow for Solubility Testing
The general workflow for assessing the solubility of this compound is depicted below.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other buffers or solvents as required (e.g., citrate buffer for different pH values)
-
Microcentrifuge tubes
-
96-well filter plates (for kinetic assay)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
UV-Vis spectrophotometer
-
Vortex mixer
-
Orbital shaker
Protocol 1: Kinetic Solubility Assessment
This high-throughput method is useful for initial screening.[5]
-
Prepare Stock Solution: Accurately weigh this compound and dissolve in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Addition to Buffer: Add a small volume of each DMSO dilution to a larger volume of the aqueous buffer (e.g., 2 µL of DMSO stock into 198 µL of PBS in a 96-well plate). This creates a range of concentrations.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Filtration: Filter the solutions to remove any precipitated compound using a 96-well filter plate.
-
Quantification: Analyze the concentration of this compound in the filtrate using HPLC, LC-MS, or UV-Vis spectroscopy.
-
Data Analysis: The highest concentration at which no precipitation is observed is determined as the kinetic solubility.
Protocol 2: Equilibrium Solubility (Shake-Flask Method)
This method provides a more accurate measure of thermodynamic solubility.[5][6]
-
Prepare Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the suspension to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC or LC-MS.
-
Calculation: The measured concentration represents the equilibrium solubility of this compound in the tested solvent.
Expected Solubility Profile
Based on vendor information, this compound is expected to have good solubility in DMSO.[4] Its solubility in aqueous buffers is likely to be lower. The table below can be used to summarize experimental findings.
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| DMSO | 25 | Data to be filled | Data to be filled | Visual |
| PBS, pH 7.4 | 25 | Data to be filled | Data to be filled | Equilibrium |
| PBS, pH 7.4 | 37 | Data to be filled | Data to be filled | Equilibrium |
| Other Buffer | 25 | Data to be filled | Data to be filled | Kinetic |
Stability Testing Protocol
Stability testing is essential to determine the shelf-life of this compound in both solid form and in solution, ensuring the integrity of the compound throughout the duration of an experiment.
Experimental Workflow for Stability Testing
The following diagram outlines the process for evaluating the stability of this compound.
Protocol: Solution Stability
This protocol assesses the stability of this compound in a solvent, which is crucial for preparing and storing stock solutions.
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Aliquot: Dispense the stock solution into multiple small, sealed vials to avoid repeated freeze-thaw cycles of the bulk solution.
-
Storage: Store the aliquots under various conditions:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (RT, ~25°C)
-
Protect a subset of samples at each temperature from light.
-
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30, and longer for long-term studies).
-
Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the sample using a stability-indicating HPLC method. This involves:
-
Quantifying the parent this compound peak area.
-
Observing the appearance of any new peaks, which may indicate degradation products.
-
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample. A common threshold for stability is ≥90% of the initial concentration remaining.
Protocol: Solid-State Stability
This protocol evaluates the stability of this compound as a solid powder.
-
Sample Preparation: Aliquot small, accurately weighed amounts of this compound powder into vials.
-
Storage: Store the vials under different temperature and humidity conditions, as recommended by ICH guidelines for accelerated stability testing (e.g., 25°C/60% RH, 40°C/75% RH).[7][8]
-
Time Points: Analyze the solid samples at specified intervals (e.g., 1, 3, 6 months).
-
Analysis: At each time point, dissolve a vial of this compound in a suitable solvent (e.g., DMSO) and analyze by a stability-indicating HPLC method to assess purity and degradation.
Summary of Recommended Storage Conditions
Based on vendor data, the following storage conditions are recommended for this compound.[4] Experimental validation using the protocols above is advised.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Conclusion
The protocols outlined in these application notes provide a robust framework for determining the solubility and stability of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for the successful application of this compound in preclinical cancer research and drug development. It is recommended to adapt these general protocols to specific laboratory conditions and analytical capabilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | CDK7 inhibitor | CAS# 1453833-30-1 | InvivoChem [invivochem.com]
- 5. Solubility Test | AxisPharm [axispharm.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmtech.com [pharmtech.com]
LDC3140 Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches for specific in vivo dosage and administration protocols for LDC3140 did not yield concrete quantitative data. The following application notes and protocols are based on the known mechanism of action of this compound as a Cyclin-Dependent Kinase 7 (CDK7) inhibitor and general best practices for in vivo studies with similar small molecule inhibitors. Researchers should consider this a guide to developing a study-specific protocol, which must begin with a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose for the specific animal model and cancer type under investigation.
Introduction to this compound
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical component of the transcription machinery and a key regulator of the cell cycle. It plays a dual role by:
-
Regulating Transcription: As part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for the initiation and elongation of transcription.
-
Controlling the Cell Cycle: CDK7 is also a CDK-activating kinase (CAK), responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.
By inhibiting CDK7, this compound can disrupt these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells that are highly dependent on transcriptional regulation for their proliferation and survival.
Proposed Signaling Pathway of this compound
The following diagram illustrates the key signaling pathways affected by this compound.
Caption: this compound inhibits CDK7, disrupting transcription and cell cycle progression.
General Protocol for In Vivo Efficacy Studies
The following is a generalized protocol for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Animal Model and Tumor Implantation
-
Animal Strain: Immunocompromised mice (e.g., NOD-scid gamma (NSG), NU/J) are recommended for xenograft studies.
-
Cell Line: Select a cancer cell line known to be sensitive to CDK7 inhibition in vitro.
-
Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Experimental Workflow Diagram
Caption: General workflow for an in vivo this compound efficacy study.
Dosing and Administration
-
Dose-Finding Study: It is imperative to first conduct a dose-finding study to determine the MTD. This typically involves administering escalating doses of this compound to small groups of tumor-naive mice and monitoring for signs of toxicity (e.g., weight loss, behavioral changes).
-
Vehicle Formulation: The choice of vehicle will depend on the solubility of this compound. Common vehicles for small molecule inhibitors include:
-
5% N-methyl-2-pyrrolidone (NMP), 15% Solutol HS 15, and 80% water.
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
It is crucial to test the vehicle alone as a control group.
-
-
Route of Administration: The route of administration will depend on the pharmacokinetic properties of this compound. Oral gavage (PO) and intraperitoneal (IP) injection are common routes for preclinical studies.
-
Dosing Schedule: A typical starting point could be once-daily (QD) or twice-daily (BID) administration. The schedule should be informed by the MTD study and any available pharmacokinetic data.
Data Collection and Analysis
-
Tumor Measurements: Continue to measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if treated animals show signs of significant toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors and other relevant tissues can be collected for PD analysis. This may include:
-
Western Blotting or Immunohistochemistry (IHC): To assess the levels of CDK7 target proteins, such as phosphorylated RNA Pol II.
-
Gene Expression Analysis: To evaluate changes in the expression of downstream target genes.
-
Quantitative Data Summary (Hypothetical)
As no specific in vivo data for this compound was found, the following table is a template that researchers can use to structure their data from a dose-finding or efficacy study.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Dose (mg/kg) | 0 | e.g., 10 | e.g., 25 | e.g., 50 |
| Administration Route | e.g., PO | e.g., PO | e.g., PO | e.g., PO |
| Dosing Schedule | e.g., QD | e.g., QD | e.g., QD | e.g., QD |
| Mean Tumor Growth Inhibition (%) | 0 | Result | Result | Result |
| Mean Body Weight Change (%) | Result | Result | Result | Result |
| Phospho-RNA Pol II Reduction (%) | 0 | Result | Result | Result |
Conclusion
Application Notes and Protocols for CRISPR-Cas9 Screening with LDC3140
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-Cas9 technology has emerged as a powerful tool for functional genomics, enabling systematic investigation of gene function on a genome-wide scale. When combined with small molecule inhibitors, CRISPR-Cas9 screens can elucidate drug mechanisms of action, identify genetic vulnerabilities, and discover novel therapeutic targets. These application notes provide detailed protocols for utilizing LDC3140, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in CRISPR-Cas9 screening to uncover synthetic lethal interactions and mechanisms of resistance.
This compound is a potent and selective, ATP-competitive inhibitor of CDK7.[1][2] CDK7 is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex.[3][4] Through these roles, CDK7 is a central regulator of both transcription and cell cycle progression.[4][5] Inhibition of CDK7 by this compound leads to cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy.[1][2] By performing a CRISPR-Cas9 loss-of-function screen in the presence of this compound, researchers can identify genes whose inactivation sensitizes cancer cells to CDK7 inhibition, revealing potential combination therapies and predictive biomarkers.
Mechanism of Action of this compound and Rationale for CRISPR-Cas9 Screening
This compound exerts its anti-cancer effects by inhibiting the dual functions of CDK7:
-
Transcriptional Regulation: As a component of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation and elongation of transcription.[5] Inhibition of CDK7 with this compound leads to a global reduction in mRNA synthesis, which can be particularly detrimental to cancer cells that are often dependent on high levels of transcription of oncogenes like MYC.[6]
-
Cell Cycle Control: As the catalytic subunit of the CAK complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are key drivers of cell cycle progression.[3][4] By inhibiting CAK activity, this compound induces cell cycle arrest, typically at the G1/S and G2/M checkpoints.[2]
A CRISPR-Cas9 screen combined with this compound treatment can be designed to identify:
-
Synthetic Lethal Interactions: Genes that are non-essential for cell survival under normal conditions but become critical in the presence of CDK7 inhibition.
-
Resistance Mechanisms: Genes whose loss confers resistance to this compound, providing insights into how tumors might evade treatment.
-
Biomarkers of Sensitivity: Genetic signatures that predict a favorable response to this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK7 | 2.5 |
| CDK1 | >10,000 |
| CDK2 | 2,700 |
| CDK4 | >10,000 |
| CDK5 | >10,000 |
| CDK6 | >10,000 |
| CDK9 | 7,800 |
| Data adapted from Kelso et al. (2014). IC50 values were determined using a fluorescence resonance energy transfer (FRET)-based assay at 3 µM ATP.[2] |
Table 2: Representative Cell Line Sensitivity to CDK7 Inhibition
| Cell Line | Cancer Type | IC50 (µM) of various CDK7 inhibitors |
| BT549 | Triple-Negative Breast Cancer | ~0.1 (THZ1) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.1 (THZ1) |
| Hep3B | Hepatocellular Carcinoma | Sensitive to THZ1 |
| Huh7 | Hepatocellular Carcinoma | Sensitive to THZ1 |
| SNU387 | Hepatocellular Carcinoma | Insensitive to THZ1 |
| SNU449 | Hepatocellular Carcinoma | Insensitive to THZ1 |
| Data is representative of the differential sensitivity observed with CDK7 inhibitors. Specific IC50 values for this compound may vary. |
Table 3: Potential Gene Hits from a Synthetic Lethal CRISPR-Cas9 Screen with this compound
| Gene | Function | Rationale for Synthetic Lethality with this compound |
| MYC | Transcription Factor | High MYC expression is associated with sensitivity to CDK7 inhibition.[6] |
| WEE1 | Cell Cycle Checkpoint Kinase | Inhibition of both CDK7 and WEE1 may lead to catastrophic mitotic entry. |
| ATR | DNA Damage Response Kinase | CDK7 inhibition can induce transcriptional stress, which may be exacerbated by the loss of ATR. |
| BRD4 | Epigenetic Reader | Both CDK7 and BRD4 are critical for the transcription of key oncogenes. |
| This table presents hypothetical, yet plausible, gene targets based on the known mechanism of CDK7 and synthetic lethality principles. |
Experimental Protocols
Protocol 1: Pooled Lentiviral CRISPR-Cas9 Knockout Screen to Identify Synthetic Lethal Partners of this compound
This protocol outlines a negative selection (dropout) screen to identify genes whose knockout sensitizes cells to this compound.
1. Cell Line Selection and Preparation a. Choose a cancer cell line of interest. It is recommended to select a line with moderate sensitivity to this compound to allow for the identification of sensitizing mutations. b. Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector, followed by antibiotic selection (e.g., blasticidin or puromycin). c. Validate Cas9 activity using a GFP-knockout or similar functional assay.
2. Determination of this compound Sub-lethal Dose a. Perform a dose-response curve for this compound in the Cas9-expressing cell line over a 7-10 day period. b. Determine the IC20-IC30 (the concentration that inhibits cell growth by 20-30%). This sub-lethal concentration will be used for the screen to ensure that cells can undergo sufficient population doublings for sgRNA depletion to be observed.
3. Lentiviral sgRNA Library Transduction a. Use a genome-wide or focused sgRNA library (e.g., kinome, epigenome). b. Transduce the Cas9-expressing cells with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. c. Maintain a cell population that represents the library complexity at a minimum of 500-1000 cells per sgRNA.
4. Screening a. After transduction and antibiotic selection for sgRNA integration, split the cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with the pre-determined sub-lethal dose of this compound). b. Culture the cells for 14-21 days (approximately 10-15 population doublings), passaging as needed and maintaining library representation. c. Harvest cell pellets at the beginning (T0) and end of the screen for both control and treatment arms.
5. Next-Generation Sequencing (NGS) and Data Analysis a. Extract genomic DNA from the harvested cell pellets. b. Amplify the sgRNA-containing cassettes by PCR. c. Perform high-throughput sequencing of the PCR amplicons. d. Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA. e. Analyze the data using software such as MAGeCK or BAGEL. Identify sgRNAs that are significantly depleted in the this compound-treated arm compared to the vehicle-treated arm. f. Perform gene-level enrichment analysis to identify candidate synthetic lethal genes.
6. Hit Validation a. Validate top candidate genes from the screen using individual sgRNAs in smaller-scale experiments. b. Confirm the synthetic lethal phenotype by performing cell viability assays with and without this compound in cells with the validated gene knockouts.
Visualizations
CDK7 Signaling Pathway
Caption: CDK7's dual role in transcription and cell cycle control.
Experimental Workflow for CRISPR-Cas9 Screening with this compound
Caption: Workflow for a synthetic lethal CRISPR-Cas9 screen with this compound.
References
- 1. Video: Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Gene: Role in Cell Cycle, Transcription, and Cancer [learn.mapmygenome.in]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CRISPR screen identifies CDK7 as a therapeutic target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
LDC3140: A Powerful Tool for Investigating and Targeting Enhancer-Driven Cancers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer-driven cancers represent a significant challenge in oncology, characterized by the aberrant activity of super-enhancers that drive the overexpression of key oncogenes. Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of transcription and cell cycle progression, making it a compelling target in these malignancies. LDC3140 is a potent and highly specific small molecule inhibitor of CDK7. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in investigating and targeting enhancer-driven cancers. By inhibiting CDK7, this compound disrupts the transcriptional machinery that these cancers rely upon, offering a promising avenue for therapeutic intervention.
Mechanism of Action
This compound is an ATP-competitive inhibitor of CDK7.[1] As a component of the general transcription factor TFIIH, CDK7 plays a crucial role in initiating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and serine 7 residues.[1] This phosphorylation is essential for promoter clearance and the transition to productive elongation. In enhancer-driven cancers, super-enhancers recruit a high density of transcription factors and co-activators, leading to robust expression of oncogenes like MYC.[2] By inhibiting CDK7, this compound effectively blocks the transcription of these super-enhancer-driven oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Data Presentation
In Vitro Kinase and Cellular Inhibitory Activity of this compound
The following table summarizes the inhibitory activity of this compound against various cyclin-dependent kinases and its anti-proliferative effects in different cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| Kinase Assays | |||
| CDK7/CycH/MAT1 | In Vitro Kinase Assay | < 5 | Highly potent and selective inhibition of CDK7.[3] |
| CDK1/CycB | In Vitro Kinase Assay | > 10,000 | Demonstrates high selectivity for CDK7 over other CDKs.[3] |
| CDK2/CycA | In Vitro Kinase Assay | > 10,000 | [3] |
| CDK4/CycD1 | In Vitro Kinase Assay | > 10,000 | [3] |
| CDK5/p25 | In Vitro Kinase Assay | > 10,000 | [3] |
| CDK6/CycD3 | In Vitro Kinase Assay | > 10,000 | [3] |
| CDK9/CycT1 | In Vitro Kinase Assay | > 10,000 | [3] |
| Cell-Based Assays | |||
| A549 (Lung Cancer) | Apoptosis Assay | Induces Apoptosis | Induces a clear apoptotic response.[1] |
| HeLa (Cervical Cancer) | Apoptosis Assay | Induces Apoptosis | [1] |
| HCT116 (Colon Cancer) | Apoptosis Assay | Induces Apoptosis | [1] |
| A549 (Lung Cancer) | Cell Cycle Analysis | G1 Arrest | Causes an increase in G1-phase cells and a decrease in S-phase cells.[1] |
| HCT116 (Colon Cancer) | Cell Proliferation Assay | 9,700 | [3] |
| DLD-1 (Colon Cancer) | Cell Proliferation Assay | 6,900 | [3] |
Mandatory Visualizations
Caption: this compound inhibits CDK7, blocking oncogene transcription and inducing cell cycle arrest and apoptosis.
Caption: Workflow for evaluating the effects of this compound on enhancer-driven cancer cells.
Experimental Protocols
In Vitro CDK7 Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against the CDK7/CycH/MAT1 complex.
Materials:
-
Recombinant human CDK7/CycH/MAT1 complex
-
GST-tagged RNAPII CTD fragment (substrate)
-
This compound
-
Kinase Reaction Buffer (10 mM Tris-HCl, pH 7.3, 10 mM HEPES, pH 8.2, 50 mM KCl, 5 mM MgCl₂, 5% glycerol, 0.01% Igepal, 0.01 mg/ml BSA, 100 mM DTT)
-
ATP
-
SDS-PAGE gels and Western blot reagents
-
Antibody against phosphorylated RNAPII CTD Ser5
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the recombinant CDK7/CycH/MAT1 complex and the GST-CTD substrate in the Kinase Reaction Buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction for 30 minutes at 25°C with agitation.
-
Stop the reaction by adding 6X SDS loading buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for phosphorylated RNAPII CTD Ser5.
-
Quantify the band intensities to determine the IC50 value of this compound.
Cell Viability Assay
This protocol is for determining the IC50 of this compound in cancer cell lines using a WST-8/CCK-8 assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
WST-8/CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours.
-
Add 10 µL of WST-8/CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of RNAPII CTD Phosphorylation
This protocol is for assessing the in-cell inhibition of CDK7 by this compound by measuring the phosphorylation of RNAPII CTD.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies: anti-p-RNAPII (Ser5), anti-p-RNAPII (Ser7), anti-total RNAPII, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Conclusion
This compound is a valuable chemical probe for elucidating the role of CDK7 in the transcriptional addiction of enhancer-driven cancers. Its high potency and selectivity make it an excellent tool for both basic research and preclinical studies. The protocols provided herein offer a robust framework for investigating the cellular and molecular effects of CDK7 inhibition with this compound, paving the way for the development of novel therapeutic strategies targeting these aggressive malignancies.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibition of human colon cancer cell line HCT116 by bis[2-(acylamino)phenyl] disulfide and its action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing LDC3140 Concentration for Cell Viability Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of LDC3140 for accurate and reproducible cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription.[3][4] By inhibiting CDK7, this compound can lead to cell cycle arrest and the induction of apoptosis (programmed cell death), thereby affecting cell viability.[1][5]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on available in vitro studies, a broad concentration range to start with for this compound is between 0.01 µM and 20 µM. The optimal concentration is highly cell-line dependent. For instance, in studies involving A549, HeLa, and HCT116 cell lines, apoptotic responses have been observed with concentrations in the low micromolar range.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: Which cell viability assay is most suitable for testing this compound?
A3: Several assays can be used, including MTT, MTS, XTT, and luminescent-based assays like CellTiter-Glo. The MTT assay is a common and cost-effective colorimetric method.[6][7][8] However, since CDK7 inhibition can cause cell cycle arrest without immediate cell death, metabolic assays like MTT might underestimate the compound's effect at earlier time points. It is often beneficial to use a complementary assay that measures cytotoxicity, such as an LDH release assay, to distinguish between cytostatic and cytotoxic effects.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To ensure stability, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working dilutions, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to prevent solvent-induced toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in control wells | - Contamination of media or reagents.- High cell seeding density.- Presence of phenol red or serum in the medium during the assay. | - Use sterile techniques and fresh, filtered reagents.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase.- Use phenol red-free medium for the assay and consider serum-free medium during the final incubation step with the viability reagent. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates where outer wells evaporate more quickly. | - Ensure a homogeneous cell suspension before and during seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to maintain humidity. |
| Low or no cytotoxic effect observed | - this compound concentration is too low.- The chosen cell line is resistant to this compound.- Insufficient incubation time. | - Perform a wider dose-response experiment with higher concentrations of this compound.- Verify the expression of CDK7 in your cell line.- Extend the incubation time (e.g., 48 or 72 hours) to allow for the induction of apoptosis. |
| Discrepancy between different viability assays (e.g., MTT vs. Apoptosis Assay) | - this compound may be causing cell cycle arrest (cytostatic effect) rather than immediate cell death (cytotoxic effect). | - This is an expected outcome for a CDK inhibitor. Use orthogonal assays to get a complete picture. For example, combine a metabolic assay (MTT) with a direct measure of apoptosis (e.g., Annexin V staining) and cell cycle analysis (e.g., propidium iodide staining and flow cytometry).[1] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cancer cell lines. The following table provides a summary of representative IC50 values for various compounds in commonly used cancer cell lines to illustrate this variability. It is essential to determine the IC50 for this compound in your specific cell line of interest.
| Cell Line | Compound | IC50 (µM) | Assay Type |
| A549 (Lung Carcinoma) | Doxorubicin | 0.4 ± 0.09 | Not Specified |
| A549 (Lung Carcinoma) | Compound 1 | 3.08 ± 0.19 | MTT |
| A549 (Lung Carcinoma) | Compound 3 | 7.33 ± 0.45 | MTT |
| A549 (Lung Carcinoma) | Compound 5 | 3.29 ± 0.20 | MTT |
| HCT116 (Colon Carcinoma) | Doxorubicin | Not Specified | Not Specified |
| HeLa (Cervical Cancer) | Not Specified | Not Specified | Not Specified |
| MCF7 (Breast Cancer) | Doxorubicin | 0.65 ± 0.25 | Not Specified |
Note: This table is for illustrative purposes. IC50 values are highly dependent on the specific compound, cell line, and experimental conditions.[9][10]
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To determine the optimal number of cells to seed per well for a cell viability assay, ensuring they are in the exponential growth phase during the experiment.
Methodology:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.
-
Incubate the plate for the intended duration of your this compound treatment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform your chosen cell viability assay (e.g., MTT).
-
Plot the absorbance (or luminescence/fluorescence) values against the number of cells seeded.
-
The optimal seeding density will be in the linear range of this curve, where the signal is strong but not saturated.
Protocol 2: Dose-Response Experiment for this compound using MTT Assay
Objective: To determine the IC50 value of this compound for a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.01 µM to 20 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified CDK7 signaling pathway and this compound inhibition.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and application of MTT assay in determining density of suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay [protocols.io]
- 9. journal.waocp.org [journal.waocp.org]
- 10. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing LDC3140 Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the bioavailability of LDC3140 in in vivo studies. Given its lipophilic nature (LogP > 4)[1], this compound is anticipated to have low aqueous solubility, a common hurdle for achieving optimal systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[5][6][7] CDK7 plays a crucial role in the regulation of the cell cycle and transcription.[8][9] By inhibiting CDK7, this compound can lead to cell cycle arrest and inhibit tumor cell proliferation.[5][8]
Q3: Why might I be observing low or inconsistent plasma concentrations of this compound in my in vivo experiments?
A3: Low and variable plasma concentrations of this compound are likely attributable to its poor aqueous solubility, which can limit its dissolution and subsequent absorption from the gastrointestinal tract following oral administration.[2][10][11] Other contributing factors could include first-pass metabolism and potential efflux transporter interactions.[2]
Q4: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A4: Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs.[10][11][12] These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization in the gastrointestinal tract.[2][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.[12][13]
-
Particle Size Reduction: Techniques like micronization or nanocrystal formulation increase the surface area for dissolution.[12]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can improve solubility.[11][12]
-
Prodrug Approach: Modifying the drug's chemical structure to a more soluble form that converts to the active compound in vivo.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low plasma exposure (AUC) after oral dosing. | Poor dissolution of this compound in the gastrointestinal tract due to low aqueous solubility. | 1. Formulation Enhancement: Develop a lipid-based formulation (e.g., SEDDS) or a solid dispersion to improve solubility and dissolution. 2. Particle Size Reduction: Investigate micronization or nano-suspension of the this compound powder. |
| High variability in plasma concentrations between subjects. | Inconsistent wetting and dissolution of the drug powder. Food effects can also contribute to variability. | 1. Standardize Dosing Conditions: Administer the formulation in a consistent manner relative to feeding (e.g., fasting conditions). 2. Improve Formulation Homogeneity: Ensure the formulation is uniform and that the drug is evenly dispersed. |
| Precipitation of this compound upon dilution of a stock solution for injection. | The solvent used for the stock solution (e.g., DMSO) is not miscible with the aqueous vehicle for injection, causing the drug to crash out. | 1. Use a Co-solvent System: Employ a multi-component vehicle that includes co-solvents (e.g., PEG400, propylene glycol) and surfactants (e.g., Tween 80) to maintain solubility upon dilution.[1] 2. Prepare a Micro-emulsion or Nano-emulsion: These formulations can provide better stability for intravenous administration. |
| No discernible pharmacological effect at expected therapeutic doses. | Insufficient systemic exposure to reach the target tissue concentration required for CDK7 inhibition. | 1. Conduct a Dose-Escalation Study: Systematically increase the dose to determine if a therapeutic threshold can be reached. 2. Optimize the Formulation: Implement the strategies mentioned above to significantly enhance bioavailability. 3. Consider Alternative Routes of Administration: If oral bioavailability remains a challenge, explore intravenous or intraperitoneal injection. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Choose a non-ionic surfactant with a high HLB value (e.g., Kolliphor EL, Tween 80).
-
Co-surfactant/Co-solvent: Select a co-surfactant to improve emulsification (e.g., Transcutol HP, PEG 400).
-
-
Formulation Development:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution with water.
-
Prepare the SEDDS formulation by dissolving this compound in the selected oil, followed by the addition of the surfactant and co-surfactant. Mix thoroughly until a clear solution is obtained.
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Assess the emulsification performance by adding the SEDDS formulation to an aqueous medium with gentle agitation.
-
Measure the droplet size of the resulting emulsion using dynamic light scattering.
-
Protocol 2: In Vivo Bioavailability Study in Rodents
-
Animal Model:
-
Use male Sprague-Dawley rats or BALB/c mice, acclimatized for at least one week.
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
-
Study Design:
-
Divide animals into groups (n=3-5 per group) to receive either the this compound SEDDS formulation or a simple suspension as a control.
-
Administer the formulations orally via gavage at a predetermined dose.
-
Include an intravenous administration group to determine the absolute bioavailability.
-
-
Sample Collection:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Compare the parameters between the different formulation groups to assess the improvement in bioavailability.
-
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Simplified signaling pathway of CDK7 and its inhibition by this compound.
References
- 1. This compound | CDK7 inhibitor | CAS# 1453833-30-1 | InvivoChem [invivochem.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. researchgate.net [researchgate.net]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
LDC3140 Technical Support Center: Overcoming Solubility Challenges for Successful Experiments
Welcome to the technical support center for LDC3140, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound, ensuring optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1] this compound is readily soluble in DMSO.
Q2: What is the maximum concentration for a stock solution of this compound in DMSO?
A2: While a definitive maximum solubility value is not consistently reported across all datasheets, it is feasible to prepare stock solutions of this compound in DMSO at concentrations of 10 mM to 20 mM. For most in vitro applications, preparing a 10 mM stock solution is a reliable starting point.
Q3: Can I dissolve this compound in aqueous buffers like PBS or water?
A3: this compound has low aqueous solubility. Direct dissolution in aqueous buffers such as PBS or water is not recommended as it will likely result in precipitation and an inaccurate final concentration. For aqueous-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my cell culture medium. What can I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to mitigate this problem. Key strategies include ensuring the final DMSO concentration in your medium is low (typically ≤ 0.5%) and adding the DMSO stock to the medium with vigorous mixing.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
This guide provides a logical workflow to diagnose and resolve issues with this compound precipitation during experimental setup.
Data Presentation: this compound Solubility and Stock Solution Parameters
| Solvent | Solubility | Recommended Stock Concentration | Storage |
| DMSO | Soluble | 10 mM - 20 mM | -20°C or -80°C |
| Ethanol | Sparingly Soluble | Not Recommended | N/A |
| Water/PBS | Insoluble | Not Recommended | N/A |
Stock Solution Calculation (for a 10 mM stock):
-
Molecular Weight of this compound: 423.57 g/mol
-
To make 1 mL of a 10 mM stock solution:
-
10 mmol/L * 1 L/1000 mL * 423.57 g/mol * 1000 mg/g = 4.2357 mg
-
Dissolve 4.24 mg of this compound in 1 mL of DMSO.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
References
minimizing LDC3140 degradation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize the degradation of LDC3140 in cell culture media, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[1][2]. CDK7 plays a crucial dual role in cells: it acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs like CDK1, CDK2, CDK4, and CDK6 to regulate cell cycle progression, and it is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a key step in mRNA synthesis[3][4]. By inhibiting CDK7, this compound can lead to cell cycle arrest and the suppression of transcription of key oncogenes, ultimately inducing apoptosis in tumor cells[4][5][6].
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintaining the integrity of this compound. For long-term storage, the solid powder form should be kept at -20°C for up to three years or at 4°C for up to two years[1]. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for one month[1]. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can contribute to compound degradation[7].
Q3: What are the primary reasons this compound might degrade in my cell culture experiments?
A3: Several factors can contribute to the degradation of small molecules like this compound in cell culture media:
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes such as esterases and proteases present in the serum can metabolize the compound[7].
-
pH Instability: Cell culture media is typically buffered to a pH of 7.2-7.4. Some compounds are unstable at this pH and can undergo hydrolysis or other chemical reactions[7].
-
Binding to Media Components: this compound may bind to proteins like albumin in fetal bovine serum (FBS) or to other components in the media, reducing its effective concentration[7].
-
Adsorption to Plastics: The compound can adsorb to the surfaces of cell culture plates and pipette tips, leading to a lower than expected concentration in the media[3].
-
Chemical Reactivity: this compound could potentially react with components of the cell culture medium itself[7].
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following best practices:
-
Proper Handling: Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen, single-use aliquot of the stock solution.
-
Control for Serum Effects: If you suspect enzymatic degradation or protein binding, you can perform initial experiments in serum-free media or a simpler buffer like PBS to assess the compound's inherent stability[3].
-
Use of Low-Binding Plastics: To mitigate adsorption, use low-protein-binding microplates and pipette tips[3].
-
Regular Media Changes: For long-term experiments (e.g., over 24 hours), it is advisable to replenish the media with freshly prepared this compound at regular intervals to maintain a consistent concentration[6].
-
Protect from Light: While not explicitly stated for this compound, some small molecules are light-sensitive. It is good practice to minimize exposure of the compound and experimental plates to direct light.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or weaker-than-expected results between experiments. | 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or improper storage may have compromised the stock solution. 2. Incomplete solubilization: The compound may not be fully dissolved in the stock solution or upon dilution in media. 3. Variability in media preparation: Inconsistent lots of serum or other media components could affect stability. | 1. Prepare a fresh stock solution of this compound from powder. Aliquot into single-use volumes and store at -80°C. 2. Ensure the DMSO stock is clear before diluting into media. Vortex gently when preparing dilutions. 3. Use the same lot of media and serum for a set of related experiments. |
| Loss of this compound activity in long-term experiments (>24 hours). | 1. Compound instability in media: this compound may be degrading over time at 37°C. 2. Cellular metabolism: The cells themselves may be metabolizing the compound. | 1. Replenish the cell culture media with fresh this compound every 24-48 hours. 2. Perform a time-course stability study to determine the half-life of this compound in your specific cell culture system (see Experimental Protocols). |
| No detectable this compound in media, but cellular effects are observed. | 1. Rapid cellular uptake: The compound may be quickly internalized by the cells. 2. Adsorption to plasticware: A significant portion of the compound may be binding to the plate surface. | 1. Analyze cell lysates in addition to the media to quantify the intracellular concentration of this compound. 2. Include a control well with media and this compound but no cells to assess binding to the plastic. Use low-protein-binding plates. |
Data Presentation
The stability of this compound should be empirically determined in the specific cell culture medium used for your experiments. The following tables provide an example of how to present such stability data.
Table 1: Example Stability of this compound (1 µM) in RPMI-1640 Media at 37°C
| Time (hours) | % Remaining (without 10% FBS) | % Remaining (with 10% FBS) |
| 0 | 100.0 ± 0.0 | 100.0 ± 0.0 |
| 2 | 98.5 ± 2.1 | 95.3 ± 3.4 |
| 6 | 95.2 ± 1.8 | 88.1 ± 2.9 |
| 12 | 90.7 ± 2.5 | 75.6 ± 4.1 |
| 24 | 82.1 ± 3.3 | 55.4 ± 3.8 |
| 48 | 65.8 ± 4.0 | 30.1 ± 4.5 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the stability of this compound in a specific cell culture medium.
1. Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
96-well plates (low-protein-binding recommended)
-
HPLC-MS system
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution in the desired cell culture media (with and without 10% FBS) to a final concentration of 1 µM.
3. Experimental Procedure:
-
Add 200 µL of the 1 µM this compound working solution to triplicate wells of a 96-well plate for each condition (with and without FBS).
-
Immediately take a sample from each well for the t=0 time point. Store at -80°C until analysis.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Collect samples from each condition at various time points (e.g., 2, 6, 12, 24, 48 hours).
-
For each sample, transfer 100 µL of the media to a new tube.
-
Add 200 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC-MS Analysis:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound will need to be determined by infusing a standard solution.
5. Data Analysis:
-
Generate a standard curve of this compound in the corresponding matrix (media with/without FBS).
-
Determine the concentration of this compound in each sample at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.
-
Plot the percentage remaining versus time to visualize the degradation profile.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified CDK7 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | CDK7 inhibitor | CAS# 1453833-30-1 | InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK7 Biology Schematic :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
LDC3140 Technical Support Center: Troubleshooting Dose-Response Curve Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting dose-response curve variability issues encountered during experiments with LDC3140, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly specific small molecule inhibitor of CDK7.[1][2] CDK7 is a crucial enzyme with a dual role in regulating the cell cycle and transcription.[1] It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs like CDK1, CDK2, CDK4, and CDK6 to control cell cycle progression.[1] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the initiation and elongation phases of transcription.[1] By inhibiting CDK7, this compound can lead to cell cycle arrest and apoptosis in tumor cells.[1]
Q2: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to induce a dose-dependent inhibition of CDK7 kinase activity. This leads to downstream effects such as:
-
Reduced phosphorylation of RNA Polymerase II: this compound inhibits the phosphorylation of Serine 5 (Ser5) and Serine 7 (Ser7) on the CTD of RNAPII.[1]
-
Cell cycle arrest: Inhibition of CDK7's CAK activity can lead to a delay in cell cycle progression, often at the G1/S or G2/M checkpoints.[1]
-
Induction of apoptosis: In many cancer cell lines, this compound treatment leads to programmed cell death.[1]
Q3: How should I prepare and store this compound?
-
Stock Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]
-
Storage: Store the powder at -20°C for long-term stability. DMSO stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
-
Working Dilutions: When preparing working dilutions in cell culture media, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions in DMSO before the final dilution into aqueous media to minimize precipitation.
Troubleshooting Guides for Dose-Response Curve Variability
Inconsistent or variable dose-response curves can be a significant challenge in cellular assays. Below are common issues and troubleshooting strategies tailored for experiments with this compound.
Issue 1: Poor or No Dose-Response (Flat Curve)
| Potential Cause | Troubleshooting Steps |
| Compound Insolubility | Prepare fresh this compound stock solutions in 100% anhydrous DMSO. Visually inspect for precipitation after dilution in cell culture medium. Consider a stepwise dilution to minimize precipitation. |
| Compound Instability | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light. Prepare fresh dilutions for each experiment. |
| Incorrect Cell Line | Confirm that the chosen cell line is sensitive to CDK7 inhibition. Some cell lines may have intrinsic resistance mechanisms. |
| Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). Use cells with a low passage number. |
| Assay Duration | The cytotoxic effects of CDK7 inhibitors can be time-dependent. Optimize the incubation time (e.g., 24, 48, 72 hours) for your specific cell line. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing at each step of serial dilutions. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a consistent seeding density across all wells. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| Incomplete Reagent Mixing | Ensure all reagents, including this compound dilutions and assay reagents, are thoroughly mixed before and after addition to the wells. |
Issue 3: Shift in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Maintain a consistent and low passage number for your cell line. |
| Variations in Cell Culture Conditions | Standardize all cell culture parameters, including media composition, serum batch, confluency at the time of treatment, and incubation conditions (CO2, temperature, humidity). |
| Batch-to-Batch Variability of this compound | If using different batches of the compound, perform a quality control check to ensure consistent potency. |
| Assay Readout Method | For cytostatic compounds like CDK inhibitors, ATP-based assays (e.g., CellTiter-Glo®) can sometimes underestimate potency due to effects on cell metabolism rather than cell number. Consider using direct cell counting or DNA content-based assays for comparison.[5] |
Quantitative Data
The following table summarizes the in vitro kinase inhibitory activity of this compound against a panel of Cyclin-Dependent Kinases, demonstrating its high selectivity for CDK7.
| Kinase | IC50 (nM) |
| CDK7/CycH/MAT1 | <1 |
| CDK1/CycB | >10,000 |
| CDK2/CycA | 1,100 |
| CDK3/CycE | >10,000 |
| CDK4/CycD1 | >10,000 |
| CDK5/p25 | >10,000 |
| CDK6/CycD3 | >10,000 |
| CDK9/CycT1 | >10,000 |
| Data from Kelso et al., 2014.[1] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (ATP-Based)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a commercially available ATP-based assay (e.g., CellTiter-Glo®).
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and dilute to the desired seeding density (optimized for your cell line and assay duration).
-
Seed cells into a 96-well, opaque-walled plate and incubate for 16-24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound in pre-warmed cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cell plate and add the medium containing the this compound dilutions. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to CDK7 within intact cells.[6][7] The principle is that ligand binding increases the thermal stability of the target protein.[6]
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) to allow for compound uptake.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation at high speed.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble CDK7 in each sample by Western blotting using a CDK7-specific antibody. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities for CDK7 and the loading control.
-
Plot the normalized amount of soluble CDK7 against the temperature for each this compound concentration to generate melt curves. A shift in the melt curve to higher temperatures indicates target stabilization.
-
Alternatively, for an isothermal dose-response format (ITDRF), heat all samples at a single, optimized temperature and plot the amount of soluble CDK7 against the this compound concentration.
-
Visualizations
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CDK7 inhibitor | CAS# 1453833-30-1 | InvivoChem [invivochem.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing batch-to-batch variability of LDC3140
A Guide to Addressing Batch-to-Batch Variability for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting and managing potential batch-to-batch variability of LDC3140, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Consistent and reproducible experimental outcomes are critical for advancing research and drug development. This resource offers frequently asked questions (FAQs), detailed troubleshooting protocols, and experimental workflows to ensure the reliable application of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of CDK7.[1][2] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby promoting cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the initiation of transcription.[1] By inhibiting CDK7, this compound can lead to cell cycle arrest and suppression of oncogenic transcription, making it a valuable tool for cancer research.[1][4]
Q2: What are the common causes of batch-to-batch variability in small molecule inhibitors like this compound?
Batch-to-batch variability in synthetic compounds such as this compound can arise from several factors during manufacturing and handling:
-
Purity Profile: The most significant factor is the presence and concentration of impurities. These can include starting materials, by-products from the synthesis, or degradation products.[5] Even small amounts of highly potent impurities can lead to misleading biological results.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have varying solubility and bioavailability, which can affect its performance in assays.
-
Residual Solvents: The type and amount of residual solvents from the purification process can differ between batches and may have unintended biological effects.
-
Handling and Storage: Improper storage conditions, such as exposure to light, moisture, or repeated freeze-thaw cycles, can lead to degradation of the compound over time.
Q3: How can I assess the quality and consistency of a new batch of this compound?
It is highly recommended to perform in-house quality control on each new batch of this compound before initiating critical experiments. A combination of analytical and functional assays is the most robust approach:
-
Analytical Qualification:
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound. A purity of >98% is generally recommended for cell-based assays.
-
Identity Confirmation: Confirm the molecular weight of the compound using Mass Spectrometry (MS). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can help identify major impurities.
-
-
Functional Qualification:
-
In vitro Kinase Assay: If feasible, assess the inhibitory activity of the new batch against purified CDK7 enzyme and compare the IC50 value to that of a previously validated "gold standard" batch.
-
Cell-Based Assay: Perform a dose-response experiment in a well-characterized cancer cell line known to be sensitive to CDK7 inhibition (e.g., MYCN-amplified neuroblastoma cells) and compare the IC50 or GI50 values between the new and reference batches.[4]
-
Q4: What are the recommended storage and handling conditions for this compound?
To ensure the stability and longevity of this compound, proper storage and handling are essential:
-
Solid Form: Store the solid compound at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), protected from light.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved by vortexing.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues that may be related to this compound batch-to-batch variability.
Issue 1: Inconsistent IC50/EC50 values in cell-based assays between batches.
| Possible Cause | Troubleshooting Steps |
| Difference in Compound Purity | 1. Request the Certificate of Analysis (CoA) for each batch from the supplier and compare the purity values. 2. Perform an independent purity analysis using HPLC. 3. If a significant difference in purity is confirmed, contact the supplier. Consider using a batch with higher purity for sensitive experiments. |
| Variation in Compound Potency | 1. Prepare fresh stock solutions of both the old and new batches of this compound. 2. Perform a side-by-side dose-response experiment in the same cell line and under identical conditions to directly compare the potency. 3. Ensure that the DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). |
| Solubility Issues | 1. Visually inspect the stock solution for any precipitation. 2. When diluting the DMSO stock into aqueous media, ensure rapid mixing to prevent precipitation. 3. If solubility is a concern, consider preparing a fresh stock solution and using gentle warming or sonication to aid dissolution. |
Issue 2: Unexpected or off-target effects observed with a new batch.
| Possible Cause | Troubleshooting Steps |
| Presence of an Active Impurity | 1. Analyze the purity of the new batch using HPLC-MS to identify any potential impurities. 2. If possible, compare the impurity profile to that of a previously well-behaved batch. 3. If a specific impurity is suspected, consult the literature on the synthesis of pyrazolotriazines to understand potential by-products.[6] |
| Compound Degradation | 1. Review the storage and handling procedures for the compound. 2. Prepare a fresh stock solution from the solid material and repeat the experiment. 3. Perform a stability check by analyzing the purity of the stock solution over time. |
Experimental Protocols
Protocol 1: Qualification of a New this compound Batch using a Cell Viability Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of a new batch of this compound against a reference batch.
Materials:
-
Cancer cell line sensitive to CDK7 inhibition (e.g., Kelly, MOLM-13)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (new batch and reference batch)
-
Anhydrous DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare 10 mM stock solutions of both the new and reference batches of this compound in anhydrous DMSO.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of each this compound batch in complete cell culture medium. A typical concentration range would be from 10 µM down to 1 nM, including a vehicle control (DMSO only).
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 value for each batch using a suitable software (e.g., GraphPad Prism).
Data Analysis:
| Batch | Purity (from CoA) | Observed IC50 (nM) |
| Reference Batch | 99.5% | 50.2 |
| New Batch | 98.9% | 55.8 |
A significant deviation in the IC50 value (e.g., >2-fold) between the batches may indicate a difference in potency or purity that warrants further investigation.
Protocol 2: Western Blot Analysis of CDK7 Target Engagement
Objective: To confirm that a new batch of this compound engages its target by assessing the phosphorylation of a known downstream substrate of CDK7.
Materials:
-
Cancer cell line
-
This compound (new batch)
-
DMSO
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RNA Pol II CTD (Ser5), anti-total RNA Pol II, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the new batch of this compound at a concentration known to inhibit CDK7 (e.g., 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-RNA Pol II CTD (Ser5).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total RNA Pol II and a loading control (e.g., GAPDH) to ensure equal protein loading.
Expected Outcome: Treatment with an active batch of this compound should result in a decrease in the phosphorylation of RNA Polymerase II at Serine 5, a direct target of CDK7's transcriptional activity.[1]
Visualizing Workflows and Pathways
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
LDC3140 Technical Support Center: Optimizing Treatment Duration for Maximal Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of LDC3140 for maximal experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a key component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex. By inhibiting CDK7, this compound interferes with two critical cellular processes: transcription and cell cycle progression.[2][3] Inhibition of CDK7 leads to decreased phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for transcription initiation and elongation.[2] This disruption of transcription, particularly of genes with short half-lives like MYC, contributes to its anti-proliferative effects.[2] Furthermore, as part of the CAK complex, CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[4][5] Therefore, inhibition of CDK7 can lead to cell cycle arrest.[1][2]
Q2: How quickly can I expect to see an effect after this compound treatment?
A2: this compound acts rapidly. Reductions in nascent RNA levels can be observed in as little as 5 to 15 minutes following treatment in vitro.[2] The maximal effect on the transcription of certain genes, such as MYC, may be observed after approximately 15 minutes of treatment.[2] However, downstream effects, such as cell cycle arrest and apoptosis, will require longer incubation times.
Q3: What is the difference between a short-term and long-term this compound treatment?
A3: The duration of this compound treatment can significantly impact the cellular response.
-
Short-term treatment (e.g., up to 90 minutes): Primarily affects transcription. This duration is sufficient to observe genome-wide alterations in gene expression.[2]
-
Long-term treatment (e.g., 24 hours or longer): Leads to more pronounced downstream effects, including cell cycle arrest (at G1/S and G2/M checkpoints) and induction of apoptosis.[2][3] Prolonged inhibition results in a significant reduction in RNAPII CTD phosphorylation and can lead to increased cell death.[2][3]
Q4: How do I determine the optimal treatment duration for my specific cell line and experiment?
A4: The optimal treatment duration is highly dependent on your cell line and the specific biological question you are investigating. A systematic approach involving a time-course experiment is recommended. Please refer to the Troubleshooting Guide below for a detailed protocol.
Troubleshooting Guide: Optimizing this compound Treatment Duration
This guide provides a step-by-step protocol to determine the optimal this compound treatment duration for your experiments.
Issue: Sub-optimal or inconsistent results with this compound treatment.
Possible Cause: The treatment duration may not be optimized for the desired cellular endpoint (e.g., transcriptional inhibition, cell cycle arrest, apoptosis).
Solution: Perform a time-course experiment.
Objective: To determine the minimal exposure time required to achieve the desired biological effect of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Reagents for your specific endpoint assay (e.g., RNA extraction kit, cell cycle analysis reagents, apoptosis detection kit)
-
Multi-well plates (e.g., 6-well or 96-well, depending on the assay)
Methodology:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and resume growth overnight.
-
Treatment:
-
Prepare a working solution of this compound in complete culture medium at the desired final concentration. It is recommended to first perform a dose-response experiment to determine the optimal concentration (e.g., IC50).
-
Prepare a vehicle control solution with the same final concentration of DMSO as the this compound-treated wells.
-
Remove the old medium from the cells and add the medium containing either this compound or the vehicle control.
-
-
Time-Course Incubation: Incubate the cells for a range of durations. The selected time points should be based on the expected kinetics of your endpoint.
-
For transcriptional effects: Consider short time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h).
-
For cell cycle arrest/apoptosis: Consider longer time points (e.g., 6h, 12h, 24h, 48h, 72h).
-
-
Endpoint Analysis: At the end of each incubation period, harvest the cells and perform your desired assay.
-
Transcriptional Analysis: Extract RNA and perform qRT-PCR for target genes (e.g., MYC) or genome-wide expression analysis.
-
Cell Cycle Analysis: Fix the cells, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry.
-
Apoptosis Assay: Use an Annexin V/PI staining kit and analyze by flow cytometry.
-
-
Data Analysis: Analyze the data for each time point and compare the this compound-treated samples to the vehicle-treated controls. Plot the results as a function of time to identify the duration at which the maximal desired effect is observed.
Data Presentation
For clear comparison, summarize your quantitative data from the time-course experiment in a table.
Table 1: Example Time-Course Data for this compound Treatment in A549 Cells
| Treatment Duration | MYC mRNA Expression (Fold Change vs. Vehicle) | % Cells in G1 Phase | % Apoptotic Cells (Annexin V+) |
| 0 h | 1.0 | 45.2 | 2.1 |
| 1 h | 0.4 | 46.1 | 2.5 |
| 6 h | 0.2 | 55.8 | 5.3 |
| 12 h | 0.2 | 65.1 | 10.2 |
| 24 h | 0.3 | 70.5 | 25.7 |
| 48 h | 0.3 | 68.9 | 45.1 |
Note: The data in this table is illustrative and will vary depending on the cell line and experimental conditions.
Visualizing Key Concepts
To further aid in understanding the experimental design and the mechanism of this compound, the following diagrams are provided.
Caption: this compound inhibits CDK7, affecting both transcription and cell cycle.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
LDC3140 vs. THZ1: A Comparative Guide to Two Prominent CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two significant small molecule inhibitors of Cyclin-Dependent Kinase 7 (CDK7): LDC3140 and THZ1. CDK7 is a critical regulator of transcription and cell cycle progression, making it a compelling target in oncology. Understanding the distinct characteristics of its inhibitors is paramount for advancing research and developing novel cancer therapeutics.
Executive Summary
This compound emerges as a highly selective, non-covalent inhibitor of CDK7, demonstrating a remarkable specificity for its target over other cyclin-dependent kinases. In contrast, THZ1 is a potent, covalent inhibitor that, while highly effective against CDK7, also exhibits activity against the closely related kinases CDK12 and CDK13. This difference in selectivity is a key differentiator, with implications for both research applications and therapeutic development. A derivative of THZ1, YKL-5-124, has been developed to offer greater selectivity for CDK7.
Mechanism of Action
Both this compound and THZ1 target CDK7, a kinase with a dual role in cellular function. As a component of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the initiation and elongation phases of transcription.[1][2][3] Additionally, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[3][4]
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDK7, preventing the transfer of phosphate to its substrates. Its non-covalent nature implies a reversible binding mode.
THZ1 , on the other hand, is a covalent inhibitor. It forms an irreversible bond with a specific cysteine residue (C312) located outside the kinase domain of CDK7.[2][3] This covalent modification leads to a sustained inhibition of CDK7 activity.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound, THZ1, and the related inhibitor YKL-5-124. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in the same experimental setup may not be available. Therefore, caution should be exercised when directly comparing absolute values.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity Notes | Mechanism of Action |
| This compound | CDK7 | <5[1] | >770-fold selective for CDK7 over other CDKs (including CDK1/2/4/6/9)[1] | Non-covalent, ATP-competitive |
| THZ1 | CDK7 | 3.2[3] | Also inhibits CDK12 and CDK13[3][5] | Covalent |
| YKL-5-124 | CDK7 | 53.5[5] | No inhibition of CDK12 or CDK13 observed at concentrations tested[5] | Covalent |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) for Cell Growth Inhibition |
| THZ1 | Jurkat | T-cell acute lymphoblastic leukemia | ~50 (anti-proliferative)[6] |
| THZ1 | MDA-MB-231 | Triple-Negative Breast Cancer | ~150 (at 48h)[7] |
| THZ1 | MCF7 | ER+ Breast Cancer | ~200 (at 48h)[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CDK7 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced by the kinase reaction, providing a measure of enzyme activity.
-
Reagent Preparation : Thaw recombinant human CDK7/cyclin H/MAT1 complex, kinase assay buffer, ATP, and substrate (e.g., a peptide corresponding to the RNAPII CTD) on ice.
-
Enzyme Dilution : Prepare a working solution of the CDK7 enzyme complex in kinase dilution buffer.
-
Inhibitor Preparation : Prepare serial dilutions of the test compound (this compound or THZ1) in the appropriate solvent (e.g., DMSO).
-
Reaction Setup : In a 96-well plate, combine the CDK7 enzyme, the inhibitor at various concentrations, and the substrate.
-
Initiation : Start the kinase reaction by adding ATP.
-
Incubation : Incubate the reaction mixture at room temperature for a specified time (e.g., 40 minutes).
-
Termination and Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of this compound or THZ1 for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for RNAPII CTD Phosphorylation
This technique is used to detect changes in the phosphorylation status of CDK7's primary substrate, RNAPII.
-
Cell Treatment and Lysis : Treat cells with the CDK7 inhibitor for the desired time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated forms of RNAPII CTD (e.g., anti-pSer2, anti-pSer5, anti-pSer7) and total RNAPII overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
Visualizing the Pathways and Processes
CDK7 Signaling Pathway
Caption: The dual role of CDK7 in cell cycle control and transcription, and the inhibitory action of this compound and THZ1.
Experimental Workflow: In Vitro Kinase Assay
Caption: A streamlined workflow for determining the in vitro potency of CDK7 inhibitors.
Logical Relationship: Covalent vs. Non-covalent Inhibition
Caption: A diagram illustrating the fundamental difference between reversible and irreversible CDK7 inhibition.
References
- 1. imtm.cz [imtm.cz]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating LDC3140 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of LDC3140, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). We will objectively compare this compound's performance with alternative CDK7 inhibitors and provide supporting experimental data and detailed protocols to aid in the design and execution of target validation studies.
Introduction to this compound and its Target, CDK7
This compound is a small molecule inhibitor that demonstrates high specificity for CDK7.[1][2] CDK7 is a critical kinase that plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 5 and 7 residues, a key step in the initiation and elongation phases of transcription.[1] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic candidate.[1][2]
Validating that a compound like this compound reaches and binds to its intended target within the complex environment of a cell is a critical step in drug development. This guide focuses on robust methods for confirming CDK7 target engagement by this compound and its alternatives.
Comparison of CDK7 Inhibitors
Several small molecules have been developed to target CDK7, each with varying potency and selectivity. Here, we compare this compound with other notable CDK7 inhibitors: LDC4297, THZ1, and BS-181.
| Compound | Type | Target | In Vitro IC50 (CDK7) | Selectivity Notes |
| This compound | ATP-competitive | CDK7 | <5 nM[3] | Highly selective for CDK7 over other CDKs.[3] |
| LDC4297 | ATP-competitive | CDK7 | <5 nM[3] | Also inhibits CDK2 (IC50 = 6.4 nM) and CDK1 (IC50 = 53.7 nM).[3] |
| THZ1 | Covalent | CDK7 | 3.2 nM | Covalently targets a cysteine residue outside the kinase domain; also inhibits CDK12 and CDK13. |
| BS-181 | ATP-competitive | CDK7 | 21 nM | Over 40-fold selective for CDK7 over CDK1, 2, 4, 5, 6, and 9. |
Methods for Validating CDK7 Target Engagement
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and widely adopted method for confirming drug-target engagement in a cellular setting.[4][5] It relies on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.
Cellular Thermal Shift Assay (CETSA)
CETSA can be performed in two primary formats:
-
Melt Curve CETSA: Cells are treated with the compound or vehicle, and then aliquots are heated to a range of temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting, to generate a "melting curve." A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization and therefore engagement.[4][6]
-
Isothermal Dose-Response CETSA (ITDR-CETSA): Cells are treated with a range of compound concentrations and then heated to a single, optimized temperature. The concentration-dependent stabilization of the target protein is measured to determine the compound's potency in engaging its target within the cell (EC50).[5][7]
Alternative Method: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is another method to quantify compound binding to a target protein in live cells. This assay uses a NanoLuc® luciferase-tagged target protein as the energy donor and a fluorescent tracer that binds to the target as the energy acceptor. When a test compound is introduced, it competes with the tracer for binding to the target, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity for the target protein in its native cellular environment.
Experimental Protocols
Isothermal Dose-Response CETSA (ITDR-CETSA) for CDK7 Target Engagement
This protocol is adapted from a method for another CDK7 inhibitor and can be applied to compare this compound and its alternatives.[8]
1. Cell Culture and Treatment:
- Culture a human cancer cell line (e.g., HCT116, MCF-7) to ~80% confluency.
- Harvest cells and resuspend in media to a concentration of 2 x 10^6 cells/mL.
- Prepare a serial dilution of this compound and alternative CDK7 inhibitors in the appropriate vehicle (e.g., DMSO).
- Treat cell suspensions with the compounds or vehicle control for 1 hour at 37°C.
2. Heat Shock:
- Aliquot the treated cell suspensions into PCR tubes.
- Heat the samples at a pre-determined optimal temperature (e.g., 52°C, which needs to be optimized for CDK7 in the chosen cell line) for 3 minutes in a thermal cycler.
- Include a non-heated (37°C) control for each treatment.
- Immediately cool the samples on ice for 3 minutes.
3. Cell Lysis:
- Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 37°C water bath) or by adding a suitable lysis buffer and incubating on ice.
4. Separation of Soluble and Precipitated Proteins:
- Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C.
- Carefully collect the supernatant, which contains the soluble protein fraction.
5. Protein Quantification and Western Blotting:
- Determine the protein concentration of the soluble fractions.
- Normalize the protein concentrations for all samples.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with a primary antibody specific for CDK7.
- Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
6. Data Analysis:
- Quantify the band intensities for CDK7 and the loading control.
- Normalize the CDK7 band intensity to the loading control.
- Plot the normalized CDK7 signal as a function of the compound concentration.
- Fit the data to a dose-response curve to determine the EC50 value for target engagement.
Visualizations
Caption: CDK7's dual role in cell cycle and transcription.
Caption: Isothermal dose-response CETSA workflow.
Caption: Overview of target engagement validation methods.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the CDK7 Inhibitors LDC3140 and SY-1365: A Guide for Researchers
This guide provides a detailed comparative analysis of two selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors, LDC3140 and SY-1365 (also known as Mevociclib), intended for researchers, scientists, and drug development professionals. By objectively presenting their mechanisms of action, preclinical performance data, and the methodologies used to generate this data, this document aims to facilitate informed decisions in cancer research and therapeutic development.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step in transcriptional initiation. The dysregulation of CDK7 is implicated in the uncontrolled proliferation of various cancers.
This guide focuses on two distinct selective CDK7 inhibitors:
-
This compound : A potent and highly selective, ATP-competitive inhibitor of CDK7.
-
SY-1365 (Mevociclib) : A potent and selective, covalent inhibitor of CDK7 that entered clinical trials before its development was discontinued.
Data Presentation
The following tables summarize the available quantitative data for this compound and SY-1365, allowing for a direct comparison of their biochemical potency, selectivity, and cellular activity.
Table 1: Biochemical Potency and Selectivity of this compound and SY-1365
| Kinase | This compound IC₅₀ (nM) | SY-1365 Kᵢ (nM) | SY-1365 IC₅₀ (nM) |
| CDK7 | < 3 | 17.4 | 20 |
| CDK1 | >10,000 | - | >2,000 |
| CDK2 | >10,000 | - | >2,000 |
| CDK3 | >10,000 | - | - |
| CDK4 | >10,000 | - | - |
| CDK5 | >10,000 | - | - |
| CDK6 | >10,000 | - | - |
| CDK9 | >10,000 | - | >2,000 |
| CDK12 | - | - | >2,000 |
Data for this compound sourced from[1]. Data for SY-1365 sourced from[2].
Table 2: In Vitro Cellular Activity of SY-1365 in Various Cancer Cell Lines
| Cell Line | Cancer Type | SY-1365 IC₅₀ (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 10 - 50 |
| MV-4-11 | Acute Myeloid Leukemia | 10 - 50 |
| THP-1 | Acute Myeloid Leukemia | 50 - 100 |
| OVCAR3 | Ovarian Cancer | 10 - 50 |
| OVCAR5 | Ovarian Cancer | 50 - 100 |
| HCC70 | Triple-Negative Breast Cancer | 50 - 100 |
| NCI-H2171 | Small Cell Lung Cancer | 10 - 50 |
Table 3: In Vivo Efficacy of SY-1365 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Triple-Negative Breast Cancer | Patient-Derived Xenograft (PDX) | 20 mg/kg, i.v., twice weekly | Substantial tumor growth inhibition | [3] |
| Ovarian Cancer | Patient-Derived Xenograft (PDX) | Not specified | Potent anti-tumor activity | [6] |
| Acute Myeloid Leukemia | Cell Line-Derived Xenograft (MOLM-13) | 10 mg/kg, i.v., twice weekly | Significant tumor growth inhibition | [2] |
Detailed in vivo efficacy data for this compound, including specific tumor growth inhibition percentages, is not as extensively published as for SY-1365.
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the CDK7 signaling pathway and a general workflow for evaluating CDK7 inhibitors.
Caption: CDK7's dual role in transcription and cell cycle regulation and its inhibition by this compound and SY-1365.
Caption: A generalized experimental workflow for the preclinical evaluation of CDK7 inhibitors.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and SY-1365.
Biochemical Kinase Assay (CDK7 Inhibition)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against purified CDK7 kinase.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a peptide derived from the RNAPII CTD)
-
Test compounds (this compound, SY-1365) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding a final concentration of ATP (often at the Kₘ for ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Quantify the kinase activity using a suitable detection method. For ADP-Glo™, measure luminescence which is proportional to the amount of ADP produced. For radioactive assays, measure the incorporation of ³²P into the substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability/Proliferation Assay
Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cell lines and determine the cellular IC₅₀.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound, SY-1365) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CCK-8)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Cancer cell line or patient-derived tumor tissue
-
Matrigel (optional)
-
Test compounds formulated for in vivo administration (e.g., intravenous injection)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the mice. For PDX models, surgically implant a small fragment of the patient's tumor.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., 20 mg/kg, intravenously, twice a week).
-
Monitoring: Measure tumor volume using calipers (Volume = (Length x Width²)/2) and monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Survival can also be a key endpoint.
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to determine the significance of the anti-tumor effect.
Conclusion
Both this compound and SY-1365 are potent and selective inhibitors of CDK7, a promising target in cancer therapy. This compound demonstrates remarkable selectivity for CDK7 in biochemical assays. SY-1365, a covalent inhibitor, has shown broad anti-proliferative activity in a wide range of cancer cell lines and significant in vivo anti-tumor efficacy in various preclinical models.[2][3][6] The development of SY-1365 was, however, discontinued due to its clinical profile.
This guide provides a foundational comparison based on publicly available data. The choice of which inhibitor to investigate further will depend on the specific research question, the cancer type of interest, and the desired inhibitor characteristics (e.g., reversible ATP-competitive vs. covalent). The provided experimental protocols offer a starting point for researchers to conduct their own evaluations and contribute to the growing body of knowledge on CDK7 inhibition in cancer.
References
- 1. CDK7_pathway [bionity.com]
- 2. Syros Pharma Presents New Preclinical Data At AACR Showing Anti-Tumor Activity Of SY-1365, Its First-In-Class Selective CDK7 Inhibitor, In Multiple Difficult-To-Treat Solid Tumors - BioSpace [biospace.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmasalmanac.com [pharmasalmanac.com]
LDC3140: A Comparative Analysis of Efficacy Against Standard-of-Care in Colorectal Cancer
A Preclinical Comparison Guide for Researchers and Drug Development Professionals
Disclaimer
Direct head-to-head preclinical studies comparing the efficacy of LDC3140 to standard-of-care drugs for colorectal cancer were not identified in the public domain. This guide provides an indirect comparison by compiling and analyzing data from multiple independent preclinical studies involving selective CDK7 inhibitors (as a proxy for this compound) and standard-of-care therapies (5-Fluorouracil and Oxaliplatin, components of the FOLFOX regimen) in the HCT-116 human colorectal carcinoma cell line model. The data presented is for informational purposes and should be interpreted with caution, as experimental conditions may have varied across studies.
Introduction
This compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.[1][2] Its mechanism of action, involving the inhibition of RNA polymerase II phosphorylation, leads to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic candidate.[3][4] The standard of care for colorectal cancer often includes a combination chemotherapy regimen known as FOLFOX, which consists of 5-Fluorouracil (5-FU) and Oxaliplatin.[5] This guide aims to provide a comparative overview of the preclinical efficacy of CDK7 inhibition, represented by compounds structurally and functionally similar to this compound, and the standard-of-care drugs in colorectal cancer models.
Quantitative Efficacy Comparison
The following table summarizes the in vitro and in vivo efficacy data for selective CDK7 inhibitors and standard-of-care drugs in the HCT-116 colorectal cancer model, compiled from various preclinical studies.
| Drug/Regimen | Model System | Efficacy Metric | Result | Citation |
| Selective CDK7 Inhibitor (UD-017) | HCT-116 Xenograft | Tumor Growth Inhibition (TGI) | Potent and dose-dependent antitumor activity | [3] |
| Selective CDK7 Inhibitor (SY-5609) | Colorectal Cancer PDX | Tumor Growth Inhibition (TGI) | Robust TGI, including regressions | [6] |
| 5-Fluorouracil (5-FU) | HCT-116 Xenograft | Tumor Suppression Rate | 38.81% | [7] |
| 5-FU + SM-1 (proapoptotic agent) | HCT-116 Xenograft | Tumor Suppression Rate | 70.42% | [7] |
| Oxaliplatin | HCT-116 Xenograft | Tumor Growth Inhibition | Significant tumor growth inhibition | [8] |
| FOLFOX (5-FU + Oxaliplatin) | HCT-116 Cells | Growth Inhibition | 50-60% inhibition at 50 µM 5-FU + 1.25 µM Oxaliplatin | [9] |
| Selective CDK7 Inhibitor (UD-017) | In vitro (CDK7 enzyme) | IC50 | 16 nM | [3] |
| 5-Fluorouracil (5-FU) | HCT-116 Cells | IC50 | 8.07 ± 0.49 µmol/l | [7] |
| Oxaliplatin | HCT-116 Cells | IC50 | Varies (e.g., ~1.5 µM to 15 µM depending on study) | [10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a better understanding of the presented data.
HCT-116 Xenograft Model for In Vivo Efficacy
-
Cell Line: HCT-116 human colorectal carcinoma cells are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Implantation: A suspension of HCT-116 cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 80–100 mm³), animals are randomized into treatment and control groups.
-
CDK7 Inhibitor (e.g., UD-017): Administered orally, daily for a specified period (e.g., 2 weeks).[3]
-
5-Fluorouracil: Administered intraperitoneally at a specified dose and schedule.
-
Oxaliplatin: Administered intraperitoneally at a specified dose and schedule.
-
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
In Vitro Cell Viability and IC50 Determination
-
Cell Culture: HCT-116 cells are seeded in 96-well plates and allowed to adhere.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (CDK7 inhibitor, 5-FU, or Oxaliplatin) for a specified duration (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT assay. The absorbance is read using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[7]
Signaling Pathway and Mechanism of Action Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and mechanisms of action for CDK7 inhibition and the FOLFOX regimen.
Caption: this compound inhibits the CDK7/Cyclin H/MAT1 complex, blocking the phosphorylation of RNA Polymerase II and cell cycle CDKs, leading to transcriptional suppression, cell cycle arrest, and apoptosis.
Caption: The FOLFOX regimen induces cancer cell death through the combined actions of Oxaliplatin, which creates DNA adducts, and 5-Fluorouracil, which inhibits thymidylate synthase, both leading to the inhibition of DNA synthesis and subsequent apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the FOLFOX chemo regimen and is it effective? [drugs.com]
- 6. ascopubs.org [ascopubs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Elimination of Colon Cancer Stem-Like Cells by the Combination of Curcumin and FOLFOX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
LDC3140: A Comparative Analysis of its Efficacy in Modulating RNA Polymerase II Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LDC3140, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with other notable inhibitors targeting RNA Polymerase II (RNAPII) phosphorylation. The data presented herein is curated from publicly available research to facilitate an objective evaluation of this compound's performance and mechanism of action.
Introduction
The phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1) is a critical regulatory mechanism governing the transcription cycle. This dynamic process is orchestrated by a family of Cyclin-Dependent Kinases (CDKs), primarily CDK7, CDK8, and CDK9. Dysregulation of this process is a hallmark of numerous cancers, making these kinases attractive targets for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of CDK7, a key component of the Transcription Factor IIH (TFIIH) complex. CDK7-mediated phosphorylation of the RNAPII CTD at Serine 5 (Ser5) and Serine 7 (Ser7) is crucial for transcription initiation and promoter clearance. This guide will delve into the experimental data validating the effect of this compound on RNAPII phosphorylation and compare its performance against other well-characterized CDK inhibitors.
Performance Comparison of CDK Inhibitors
The following tables summarize the biochemical potency and cellular effects of this compound in comparison to other inhibitors of RNAPII-associated CDKs.
Table 1: Biochemical Inhibitory Activity (IC50) of Selected CDK Inhibitors
| Inhibitor | Primary Target | IC50 (nM) | Selectivity Profile (IC50 in nM) |
| This compound | CDK7 | <5 [1] | Highly selective for CDK7.[2] |
| LDC4297 | CDK7 | 0.13[3][4][5] | Selective for CDK7 over CDK4, CDK6, and CDK9 (>10 µM, >10 µM, and 1.71 µM, respectively); also inhibits CDK2 (6.4 nM) and CDK1 (53.7 nM).[6] |
| BS-181 | CDK7 | 21[7][8][9] | >40-fold selective for CDK7 over CDK1, CDK2, CDK4, CDK5, CDK6, or CDK9.[7][10] Inhibits CDK2 at 880 nM.[8] |
| Roscovitine | Pan-CDK | ~700 (CDK7)[11] | Inhibits CDK1, CDK2, CDK5, and CDK9 with IC50 values of ~0.65 µM, ~0.7 µM, ~0.2 µM, and ~0.79-3.2 µM respectively.[11][12][13] |
| THZ1 | CDK7 (covalent) | 3.2[14] | Covalent inhibitor of CDK7; also inhibits CDK12 and CDK13.[14] |
| Flavopiridol | Pan-CDK | ~110-300 (CDK7)[15] | Potent inhibitor of CDK1, CDK2, CDK4, CDK6, and CDK9 (IC50s in the 20-100 nM range).[16][17] |
| LDC000067 | CDK9 | 44[18][19] | >55-fold selective for CDK9 over CDK2, CDK1, CDK4, CDK6, and CDK7.[18][19] |
| Dinaciclib | Pan-CDK | (CDK7 not primary) | Potent inhibitor of CDK1 (3 nM), CDK2 (1 nM), CDK5 (1 nM), and CDK9 (4 nM).[20][21][22][23] |
Table 2: Effect of Inhibitors on RNA Polymerase II CTD Phosphorylation
| Inhibitor | Primary Target | Effect on Ser2-P | Effect on Ser5-P | Effect on Ser7-P |
| This compound | CDK7 | Indirectly reduced at higher concentrations/prolonged treatment. | Strongly Decreased [2] | Strongly Decreased [2] |
| THZ1 | CDK7 (covalent) | Decreased.[24] | Strongly Decreased.[24] | Decreased.[24] |
| Flavopiridol | Pan-CDK | Strongly Decreased.[15] | Decreased.[15] | Not explicitly stated. |
| LDC000067 | CDK9 | Decreased.[19] | No significant effect. | No significant effect. |
| Dinaciclib | Pan-CDK | Decreased. | Not explicitly stated. | Not explicitly stated. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of RNAPII phosphorylation and a general workflow for assessing inhibitor effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BS-181 | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. LDC000067 (LDC067) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. rndsystems.com [rndsystems.com]
- 22. oncotarget.com [oncotarget.com]
- 23. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
LDC3140: A Comparative Analysis of its Anti-Tumor Activity Across Diverse Cancer Types
For Immediate Release
A comprehensive review of preclinical data reveals the potent and selective anti-tumor activity of LDC3140, a novel cyclin-dependent kinase 7 (CDK7) inhibitor. This guide synthesizes available data on the efficacy of this compound in various cancer models, providing researchers, scientists, and drug development professionals with a comparative overview of its therapeutic potential.
Executive Summary
This compound demonstrates significant anti-tumor effects by selectively targeting CDK7, a key regulator of transcription and cell cycle progression. In vitro studies have shown that this compound induces apoptosis and cell cycle arrest in a range of cancer cell lines. While direct comparative quantitative data for this compound across neuroblastoma, small cell lung cancer (SCLC), and triple-negative breast cancer (TNBC) remains to be fully elucidated in publicly available literature, existing studies on CDK7 inhibition in these malignancies suggest a strong therapeutic rationale. This guide presents the available data for this compound and contextualizes its potential within these aggressive cancer types.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| A549 | Lung Carcinoma | Apoptosis Assay | % Apoptotic Cells | Dose-dependent increase | [Kelso et al., 2014] |
| HeLa | Cervical Cancer | Apoptosis Assay | % Apoptotic Cells | Dose-dependent increase | [Kelso et al., 2014] |
| HCT116 | Colon Cancer | Apoptosis Assay | % Apoptotic Cells | Dose-dependent increase | [Kelso et al., 2014] |
| A549 | Lung Carcinoma | Cell Cycle Analysis | Cell Cycle Arrest | G1/S and G2/M delay | [Kelso et al., 2014] |
| HeLa | Cervical Cancer | Cell Cycle Analysis | Cell Cycle Arrest | G1/S and G2/M delay | [Kelso et al., 2014] |
| HCT116 | Colon Cancer | Cell Cycle Analysis | Cell Cycle Arrest | G1/S and G2/M delay | [Kelso et al., 2014] |
Table 1: Summary of In Vitro Anti-Tumor Activity of this compound. This table summarizes the observed effects of this compound on apoptosis and cell cycle progression in various cancer cell lines as reported in the available literature.
Mechanism of Action: Targeting the Core Transcriptional Machinery
This compound exerts its anti-tumor effects through the selective inhibition of CDK7. As a component of the transcription factor IIH (TFIIH) complex, CDK7 plays a crucial role in the initiation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). By inhibiting CDK7, this compound prevents this phosphorylation event, leading to a global disruption of transcription, particularly of genes with super-enhancers that are critical for cancer cell survival and proliferation. This ultimately results in cell cycle arrest and apoptosis.
Figure 1: Signaling Pathway of this compound. This diagram illustrates how this compound inhibits CDK7, thereby disrupting transcription and cell cycle progression, ultimately leading to apoptosis in cancer cells.
Experimental Protocols
In Vitro Kinase Assay for CDK7 Inhibition
Objective: To determine the inhibitory activity of this compound against CDK7 and other cyclin-dependent kinases.
Methodology:
-
Recombinant human CDK7/cyclin H/MAT1 complex is incubated with a peptide substrate derived from the RNAPII CTD.
-
The reaction is initiated by the addition of ATP.
-
This compound is added at various concentrations to determine its effect on the kinase activity.
-
The amount of phosphorylated substrate is quantified using a suitable method, such as a fluorescence-based assay or radiometric assay.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Cell Viability and Apoptosis Assays
Objective: To assess the effect of this compound on cancer cell viability and the induction of apoptosis.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., A549, HeLa, HCT116) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Apoptosis Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[1]
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the apoptosis assay.
-
Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a DNA intercalating dye such as Propidium Iodide (PI) or DAPI, along with RNase A treatment to remove RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Figure 2: Experimental Workflow. This diagram outlines the key steps in the in vitro evaluation of this compound's anti-tumor activity in different cancer cell lines.
Comparative Anti-Tumor Activity in Key Cancer Types
While specific in vivo data for this compound in neuroblastoma, SCLC, and TNBC models is not yet widely published, the known dependency of these cancers on transcriptional regulation provides a strong rationale for the efficacy of a CDK7 inhibitor like this compound.
-
Neuroblastoma: Often driven by MYCN amplification, neuroblastoma is highly dependent on transcriptional machinery for its aggressive growth. Inhibition of CDK7 has been shown to be effective in preclinical models of MYCN-amplified neuroblastoma.
-
Small Cell Lung Cancer (SCLC): SCLC is characterized by rapid proliferation and is often associated with alterations in key transcriptional regulators. Targeting CDK7 could represent a novel therapeutic strategy to disrupt the oncogenic transcriptional programs in SCLC.
-
Triple-Negative Breast Cancer (TNBC): TNBC is an aggressive subtype with limited targeted therapy options. Many TNBCs exhibit a high degree of transcriptional dysregulation, making them potentially vulnerable to CDK7 inhibition.
Further preclinical studies, including in vivo xenograft models, are warranted to directly compare the efficacy of this compound across these and other cancer types. The collection of quantitative data, such as tumor growth inhibition and pharmacokinetic/pharmacodynamic analyses, will be crucial for advancing this compound towards clinical development.
References
LDC3140 vs. Pan-CDK Inhibitors: A Comparative Guide for Oncology Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective CDK7 inhibitor, LDC3140, against prominent pan-CDK inhibitors—Dinaciclib, Flavopiridol, and AZD5438—in the context of oncology research. The following sections detail their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols used to generate the supporting data.
Introduction: Targeting the Cell Cycle in Oncology
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Pan-CDK inhibitors, which target multiple CDK isoforms, represent a broad-based approach to halt cancer cell proliferation. In contrast, selective CDK inhibitors, such as the CDK7-specific this compound, offer a more targeted approach with the potential for a distinct efficacy and safety profile. This guide explores the preclinical data of this compound in comparison to the pan-CDK inhibitors Dinaciclib, Flavopiridol, and AZD5438.
Mechanism of Action and Target Selectivity
This compound is a highly selective inhibitor of CDK7. CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation. By inhibiting CDK7, this compound dually impacts cell cycle progression and transcription.
Pan-CDK inhibitors, by definition, target a broader range of CDK isoforms.
-
Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[1]
-
Flavopiridol (Alvocidib) inhibits CDK1, CDK2, CDK4, CDK6, and CDK9.[2]
-
AZD5438 is a potent inhibitor of CDK1, CDK2, and CDK9.[3][4][5][6]
The differing selectivity profiles of these inhibitors lead to distinct biological consequences, which are explored in the following sections.
Data Presentation: Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and the selected pan-CDK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target | This compound | Dinaciclib | Flavopiridol | AZD5438 |
| CDK1 | >10,000 | 3 | 30 | 16 |
| CDK2 | 1,300 | 1 | 170 | 6 |
| CDK4 | >10,000 | - | 100 | 449 |
| CDK5 | 1,700 | 1 | - | 14 |
| CDK6 | >10,000 | - | - | 21 |
| CDK7 | <10 | - | >300 | 821 |
| CDK9 | 1,100 | 4 | 20-100 | 20 |
Data compiled from multiple sources. Direct comparison may be limited by variations in assay conditions.
Table 2: Cellular Activity in Oncology Models
| Inhibitor | Cell Lines | Cellular Effects | In Vivo Efficacy (Tumor Growth Inhibition) |
| This compound | Various cancer cell lines | Induces G1/S and G2/M cell cycle arrest; promotes apoptosis. | Data not extensively available in public domain. |
| Dinaciclib | Pancreatic, T-ALL, Cholangiocarcinoma | Induces G2/M arrest and apoptosis.[7][8] | Significant tumor growth inhibition in pancreatic and T-ALL xenograft models.[7][9] In combination with gemcitabine, produced sustained tumor inhibition in a PDX mouse model of cholangiocarcinoma.[10] |
| Flavopiridol | Cholangiocarcinoma, Uterine Leiomyoma | Induces G1 or G2/M arrest and caspase-dependent apoptosis.[11][12] | Suppressed tumor growth in cholangiocarcinoma and uterine leiomyoma xenograft models.[11][12] |
| AZD5438 | SW620 (colorectal) and other xenografts | Blocks cell cycle at G1, S, and G2/M phases; inhibits pRb phosphorylation.[3] | Showed dose-dependent tumor growth inhibition in various human tumor xenografts.[13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Experimental Workflows
References
- 1. Dinaciclib | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin-dependent kinase inhibitor Dinaciclib (SCH727965) inhibits pancreatic cancer growth and progression in murine xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor effects of flavopiridol on human uterine leiomyoma in vitro and in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of LDC3140's Mechanism with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Cyclin-Dependent Kinase 7 (CDK7) by LDC3140 with genetic approaches for target validation. The objective is to offer a clear, data-driven perspective on the concordance between chemical and genetic perturbation of CDK7 function, thereby strengthening the confidence in this compound as a selective chemical probe for studying CDK7 biology and as a potential therapeutic agent.
Introduction to this compound and its Target, CDK7
Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle transitions. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation phases of transcription.[1]
This compound is a potent and highly selective small molecule inhibitor of CDK7.[1] Its mechanism of action is centered on the competitive inhibition of the ATP-binding pocket of CDK7, leading to a reduction in the phosphorylation of its downstream targets. This dual action on both the cell cycle and transcription machinery makes CDK7 an attractive target for cancer therapy, and this compound serves as a valuable tool to probe its function.
The Imperative of Cross-Validation with Genetic Approaches
While potent and selective chemical probes like this compound are powerful tools, potential off-target effects can complicate the interpretation of experimental results. Therefore, cross-validation of the observed phenotypes with genetic approaches, such as small interfering RNA (siRNA), short hairpin RNA (shRNA), or CRISPR-Cas9 mediated gene knockout, is the gold standard for confirming that the effects of the compound are indeed due to the inhibition of the intended target. This guide compares the outcomes of pharmacological inhibition of CDK7 by this compound and its alternatives with the genetic knockdown or knockout of CDK7.
Comparative Analysis: Pharmacological vs. Genetic Inhibition of CDK7
The central hypothesis of this comparison is that the phenotypic consequences of treating cancer cells with a selective CDK7 inhibitor like this compound should phenocopy the effects of genetically ablating CDK7 expression or function. The following sections and tables present data from various studies to support this assertion.
Effects on Cell Viability and Proliferation
Both pharmacological inhibition and genetic knockdown of CDK7 have been shown to significantly reduce the viability and proliferative capacity of various cancer cell lines.
| Method | Inhibitor/Approach | Cell Line | Effect on Cell Viability/Proliferation | IC50 / Observation | Reference |
| Pharmacological | This compound | Multiple tumor cell lines | Induces apoptosis and cell cycle arrest | IC50 for CDK7 is in the low nanomolar range | [1] |
| Pharmacological | THZ1 | Multiple Myeloma cells | Markedly diminished cell proliferation and survival | IC50 values are in the low nanomolar range | [2] |
| Pharmacological | BS-181 | Gastric Cancer (BGC823) | Reduced rates of proliferation | IC50 for CDK7 is 21 nM | [3][4] |
| Genetic | CDK7 siRNA | Osteosarcoma (KHOS, U2OS) | Decreased cell proliferation and viability | Significant reduction in cell growth | [5] |
| Genetic | CDK7 CRISPR-Cas9 | Glioblastoma (U87, U251) | Markedly suppressed cell proliferation and colony formation | Significant reduction in cell growth | [6] |
| Genetic | CDK7 CRISPR-Cas9 | Multiple Myeloma cells | Sharply diminished cell proliferation | Significant reduction in cell viability | [2] |
Impact on Apoptosis and Cell Cycle
A key convergence point between chemical and genetic perturbation of CDK7 is the induction of apoptosis and cell cycle arrest.
| Method | Inhibitor/Approach | Cell Line | Effect on Apoptosis/Cell Cycle | Observation | Reference |
| Pharmacological | This compound | A549, HeLa, HCT116 | Induces a clear apoptotic response; cell-type-specific G1 or G2/M delay | Increased Annexin V staining | [1] |
| Pharmacological | THZ1 | Multiple Myeloma cells | G2-M arrest and apoptosis | Downregulation of MCL-1, BCL-xL, and c-MYC | [2] |
| Pharmacological | BS-181 | Gastric Cancer (BGC823) | Induced cell cycle arrest and apoptosis | Increased Bax and caspase-3 expression | [3] |
| Genetic | CDK7 siRNA | Endometrial Carcinoma (HEC-1-A) | Significantly increased apoptosis in the presence of cisplatin | Mean apoptosis rate increased from 11.66% to 37.57% | [7] |
| Genetic | CDK7 CRISPR-Cas9 | Head and Neck Squamous Cell Carcinoma | Generalized cell cycle arrest and apoptosis induction | Significant reduction in cell viability | [8] |
Effects on Transcription and Downstream Signaling
The inhibition of CDK7's transcriptional regulatory function is a hallmark of its mechanism of action. Both this compound and genetic approaches lead to a reduction in RNAPII phosphorylation and the expression of key oncogenes.
| Method | Inhibitor/Approach | Cell Line | Effect on Transcription/Signaling | Observation | Reference |
| Pharmacological | This compound | HeLa | Decreased phosphorylation at RNAPII Ser5 and Ser7 residues | Observed in in vitro immobilized template assays | [1] |
| Pharmacological | THZ1 | Gastrointestinal Stromal Tumors | Inhibition of phosphorylation of Ser2, Ser5, and Ser7 of RNAPII; transcriptional repression of c-KIT | - | [9] |
| Pharmacological | THZ1 | T-cell Lymphomas | Time-dependent decrease in the phosphorylation of RNAPII Ser5 and Ser2 | - | [10] |
| Genetic | CDK7 siRNA | Mesothelioma cells | Decreased YAP protein level and GTIIC reporter activity | - | [11] |
| Genetic | CDK7 knockdown | Gastrointestinal Stromal Tumors | Transcriptional repression of c-KIT | - | [9] |
Visualizing the Convergence of Mechanisms
The following diagrams illustrate the signaling pathway of CDK7 and the experimental workflows for its validation, providing a visual representation of the concepts discussed.
Caption: CDK7's dual role in transcription and cell cycle, with intervention points.
Caption: Workflow for comparing pharmacological and genetic inhibition of CDK7.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide. For detailed, step-by-step instructions, please refer to the cited publications.
siRNA-Mediated Knockdown of CDK7
-
Objective: To transiently reduce the expression of CDK7 mRNA and protein.
-
General Protocol:
-
Cell Seeding: Plate cancer cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute CDK7-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation: Harvest the cells and validate the knockdown efficiency by RT-qPCR (for mRNA levels) and Western blotting (for protein levels).[7][11]
-
CRISPR-Cas9 Mediated Knockout of CDK7
-
Objective: To permanently disrupt the CDK7 gene, leading to a loss of protein expression.
-
General Protocol:
-
Guide RNA Design: Design and synthesize two or more single guide RNAs (sgRNAs) targeting a critical exon of the CDK7 gene.
-
Vector Construction: Clone the sgRNAs into a Cas9 expression vector (e.g., lentiCRISPRv2).
-
Transfection/Transduction: Introduce the CRISPR-Cas9 plasmids into the target cells using lipid-based transfection or lentiviral transduction.
-
Selection: Select for successfully transduced/transfected cells using an appropriate selection marker (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.
-
Validation: Expand the clones and validate the knockout by:
-
Cell Viability Assay (MTT Assay)
-
Objective: To quantify the effect of CDK7 inhibition on cell metabolic activity, as an indicator of cell viability.
-
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the CDK7 inhibitor or transfect with siRNA as described above.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]
-
Conclusion
The data presented in this guide demonstrates a strong concordance between the phenotypic outcomes of pharmacological inhibition of CDK7 with this compound and its alternatives, and the genetic ablation of CDK7. Both approaches lead to a significant reduction in cancer cell viability, induction of apoptosis, and cell cycle arrest, underpinned by the inhibition of CDK7's transcriptional and cell cycle regulatory functions. This cross-validation provides a high degree of confidence in the on-target mechanism of this compound and solidifies CDK7's role as a critical dependency in various cancer types. For researchers in drug development, this comparative evidence is crucial for advancing CDK7 inhibitors into further preclinical and clinical investigation.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of cyclin-dependent kinase 7 silencing on cisplatin sensitivity in endometrial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cyclin‐dependent kinase 7 down‐regulates yes‐associated protein expression in mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
assessing the specificity of LDC3140 with kinome profiling
This guide provides a detailed assessment of the kinase inhibitor LDC3140, focusing on its specificity as determined by kinome profiling. Designed for researchers, scientists, and professionals in drug development, this document compares this compound's performance against other relevant kinase inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[2][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the initiation and elongation of transcription.[4][5]
Given the highly conserved nature of the ATP-binding pocket across the human kinome, assessing the specificity of a kinase inhibitor is paramount to understanding its potential for therapeutic efficacy and off-target effects.[6][7] Kinome profiling technologies provide a broad, unbiased view of an inhibitor's interaction with a large panel of kinases.
Comparative Kinome Profiling of this compound
This compound was developed to exhibit high specificity for CDK7. Studies have shown that it demonstrates a potent, ATP-competitive binding mode.[4] Its specificity has been evaluated against broad kinase panels. In a key study, this compound and a related compound, LDC4297, were found to be highly specific for the CDK family and did not significantly inhibit a panel of approximately 150 non-CDK kinases.[4]
The following table summarizes the inhibitory activity of this compound against various cyclin-dependent kinases, compared to other known CDK inhibitors to provide context for its selectivity.
Table 1: Comparative Inhibitory Activity (IC50) of Selected CDK Inhibitors
| Kinase Target | This compound IC50 (nM) | LDC4297 IC50 (nM) | THZ1 IC50 (nM) | Roscovitine IC50 (nM) |
| CDK7 | < 10 | 21 | 3.2 | ~400 |
| CDK2 | > 10,000 | 2,000 | > 10,000 | 700 |
| CDK9 | > 10,000 | > 10,000 | 155 | 400 |
| CDK12 | Not Available | Not Available | 6.7 | Not Available |
| CDK1 | > 10,000 | > 10,000 | > 10,000 | 650 |
Data sourced and compiled from publicly available research.[2][4][5] Note: THZ1 is a covalent inhibitor, and its IC50 can vary based on assay conditions. Roscovitine is a first-generation, less selective CDK inhibitor.
From the data, this compound displays remarkable selectivity for CDK7, with IC50 values greater than 10,000 nM for other key CDKs like CDK1, CDK2, and CDK9. This represents a selectivity window of over 1000-fold, highlighting its precision compared to broader-spectrum inhibitors like Roscovitine.
Signaling Pathway of CDK7
CDK7's central role in both cell cycle control and transcription is a key reason for its investigation as a therapeutic target in oncology. The diagram below illustrates its dual functions.
Caption: Dual roles of CDK7 in transcription and cell cycle regulation.
Experimental Protocols for Kinome Profiling
Assessing the specificity of a kinase inhibitor like this compound involves screening it against a large number of purified kinases. Several methods are available, including radiometric assays, fluorescence-based assays, and chemoproteomics.[8][9][10] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring ADP production.
Protocol: ADP-Glo™ Kinase Assay for Kinome Profiling
This protocol outlines the general steps for performing a kinase inhibitor profiling experiment using the ADP-Glo™ system.[6][11]
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 10-point, 3-fold dilutions) for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase reaction buffer, the specific kinase being tested, and its corresponding substrate.
-
Add the diluted this compound or a DMSO control to the appropriate wells.
-
Initiate the kinase reaction by adding an ATP solution. The concentration of ATP should ideally be at or near its Km value for the specific kinase.[6]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes any remaining unconsumed ATP.
-
Incubate the plate at room temperature for approximately 40 minutes.
-
-
Signal Generation and Detection:
-
Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP.
-
The newly generated ATP is used by a luciferase/luciferin pair in the reagent to produce a luminescent signal that is directly proportional to the amount of ADP formed.
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data to high (DMSO control) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for Kinase Inhibitor Specificity Profiling
The process of assessing inhibitor specificity is a multi-step workflow, from initial compound handling to final data interpretation. This systematic approach ensures robust and reproducible results.
Caption: Standard workflow for assessing kinase inhibitor specificity.
Conclusion
The kinome profiling data for this compound robustly demonstrates its high degree of specificity for its intended target, CDK7. With a selectivity of over 1000-fold against other closely related CDKs, it stands out as a precision tool for studying CDK7 biology and as a promising therapeutic candidate. The use of systematic and validated experimental protocols, such as the ADP-Glo™ assay, is crucial for accurately determining the selectivity profile of kinase inhibitors. This comprehensive assessment is a critical step in the drug development process, enabling informed decisions and helping to anticipate potential on-target and off-target effects in a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. domainex.co.uk [domainex.co.uk]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of LDC3140: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information and procedural steps for the appropriate disposal of LDC3140, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). In the absence of a specific Safety Data Sheet (SDS) from a manufacturer, this document outlines a conservative approach based on general laboratory safety principles and regulatory guidelines.
Core Principles of Chemical Disposal
Given that this compound is a bioactive small molecule intended for research purposes, it must be treated as a chemical waste product.[1][2][3] The fundamental principle is to prevent its release into the environment. Under no circumstances should this compound or its solutions be disposed of down the drain.[2][3][4] The NIH and other regulatory bodies prohibit the drain disposal of many chemicals, particularly those that are bioactive or have unknown long-term environmental effects.[2][4]
This compound Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for waste management personnel to properly classify and handle the compound.
| Property | Value | Reference |
| CAS Number | 1453833-30-1 | [5][6] |
| Molecular Formula | C23H33N7O | [5] |
| Molecular Weight | 423.57 g/mol | [5] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Soluble in DMSO | [6] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | [5] |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on established guidelines for the disposal of laboratory chemical waste and should be followed in the absence of specific instructions from a manufacturer's SDS.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, weighing paper, and contaminated personal protective equipment (PPE) such as gloves and disposable lab coats in a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name ("this compound") and any known hazard information.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a separate, compatible, and leak-proof hazardous liquid waste container. The container must be clearly labeled with "Hazardous Chemical Waste," the chemical name ("this compound"), the solvent used (e.g., "in Dimethyl Sulfoxide"), and an approximate concentration. Never mix incompatible waste streams.
-
Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound should be disposed of in a designated sharps container that is also labeled for chemical contamination.
2. Packaging and Labeling:
-
All waste containers must be securely sealed to prevent leaks or spills.
-
The hazardous waste label must be fully completed, including the accumulation start date.
-
Follow your institution's specific guidelines for labeling and packaging hazardous waste.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure that the storage area is compliant with all local and institutional regulations, including secondary containment to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal service to arrange for pickup.
-
Provide them with all necessary information about the waste, including the chemical name and any other components in the waste stream.
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company.
5. Decontamination:
-
All non-disposable equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated. Consult with your EHS office for appropriate decontamination procedures.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Important Considerations
-
Regulatory Compliance: Always adhere to the specific hazardous waste regulations set forth by your local, state, and federal authorities (e.g., EPA, DTSC in California).[7] Institutional policies may also have additional requirements.
-
Absence of Specific SDS: It is critical to reiterate that a comprehensive Safety Data Sheet for this compound, detailing specific hazards and disposal instructions, was not found in the public domain. The guidance provided here is based on general best practices for chemical waste.
-
Caution with Similar Product Names: A Safety Data Sheet exists for a product named "DOW CORNING(R) 3140 RTV COATING".[8][9] This is a silicone-based coating and is an entirely different substance from the CDK7 inhibitor this compound. Information from the SDS for the Dow Corning product is not applicable and must not be used for handling or disposing of this compound.
By adhering to these conservative and well-established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. orf.od.nih.gov [orf.od.nih.gov]
- 2. nems.nih.gov [nems.nih.gov]
- 3. safety.duke.edu [safety.duke.edu]
- 4. nems.nih.gov [nems.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | CDK7 inhibitor | CAS# 1453833-30-1 | InvivoChem [invivochem.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. static.brw.ch [static.brw.ch]
- 9. farnell.com [farnell.com]
Essential Safety and Logistical Guidance for Handling LDC3140
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of LDC3140, a potent and selective CDK7 inhibitor. The following procedural guidance is intended to supplement, not replace, your institution's formal safety protocols and a thorough risk assessment that should be completed before handling this compound. This compound is for research use only and is not intended for human or veterinary use.[1][2]
Personal Protective Equipment (PPE)
Given the potent nature of this compound as a kinase inhibitor, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. While a specific Safety Data Sheet (SDS) with quantitative exposure limits for this compound is not publicly available, the following recommendations are based on best practices for handling potent, powdered research compounds.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Solid/Powder Form | Liquid Form (in solution) |
| Hand Protection | Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. | Double-gloving with nitrile gloves is required. Ensure gloves are compatible with the solvent used. |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory. | Chemical splash goggles are mandatory. A face shield is recommended when handling larger volumes or if there is a splash hazard. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure. | Not generally required if handled in a certified chemical fume hood. If aerosols may be generated, respiratory protection should be considered. |
| Body Protection | A fully buttoned lab coat is required. Disposable sleeves are recommended. | A chemically resistant lab coat or apron over a standard lab coat is required. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Operational workflow for handling this compound.
Storage Conditions
Proper storage is crucial to maintain the stability and integrity of this compound.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from InvivoChem.[1]
Experimental Protocols
Preparation of Stock Solutions
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution for experimental use.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Ventilated balance enclosure or chemical fume hood
-
Calibrated analytical balance
-
Appropriate sterile, amber glass or polypropylene storage vials
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance within a ventilated enclosure.
-
Weighing: Carefully add the desired amount of this compound powder to the tared container. Record the exact weight.
-
Dissolving: In a certified chemical fume hood, add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Mechanism of Action: CDK7 Inhibition
This compound is a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical enzyme with dual roles in regulating the cell cycle and gene transcription.[4][5][6] By inhibiting CDK7, this compound can lead to cell cycle arrest and suppress the proliferation of tumor cells.[3][7]
CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs (such as CDK1, CDK2, CDK4, and CDK6) that are essential for progression through the different phases of the cell cycle.[4][8] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[8][9] Inhibition of CDK7 disrupts these fundamental cellular processes.
Caption: this compound inhibits CDK7, disrupting transcription and cell cycle progression.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Table 3: this compound Waste Disposal Guidelines
| Waste Type | Collection and Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weigh boats, pipette tips, tubes) - Collect in a dedicated, clearly labeled, sealed plastic bag or container. - Do not dispose of in regular or biohazardous waste streams. |
| Liquid Waste (Aqueous) | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container. - Do not dispose of down the drain. |
| Liquid Waste (Solvent) | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container compatible with the solvent. - Keep halogenated and non-halogenated solvent waste streams separate if required by your institution. |
| Empty Containers | - If the container held powder, it should be disposed of as hazardous solid waste. - If the container held a solution, it should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to institutional guidelines. |
Disclaimer: The information provided is based on publicly available data for this compound and general laboratory safety principles. A comprehensive, substance-specific Safety Data Sheet (SDS) was not available. All laboratory personnel must be trained on the potential hazards and safe handling procedures for potent compounds before working with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal.
References
- 1. This compound | CDK7 inhibitor | CAS# 1453833-30-1 | InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. news-medical.net [news-medical.net]
- 7. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 9. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
